Product packaging for Anti-MRSA agent 2(Cat. No.:)

Anti-MRSA agent 2

Cat. No.: B12398887
M. Wt: 430.1 g/mol
InChI Key: ZXAOANRXTSMAFF-UHFFFAOYSA-N
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Description

Anti-MRSA agent 2 is a useful research compound. Its molecular formula is C18H10Br2N2O and its molecular weight is 430.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H10Br2N2O B12398887 Anti-MRSA agent 2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H10Br2N2O

Molecular Weight

430.1 g/mol

IUPAC Name

7-bromo-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaen-20-one bromide

InChI

InChI=1S/C18H9BrN2O.BrH/c19-10-5-6-14-13(9-10)11-7-8-21-15-4-2-1-3-12(15)18(22)17(21)16(11)20-14;/h1-9H;1H

InChI Key

ZXAOANRXTSMAFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=[N+]2C=CC4=C3NC5=C4C=C(C=C5)Br.[Br-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of Anti-MRSA Agent 2 on Bacterial DNA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple antibiotics.[1][2][3] The development of novel therapeutic agents with unique mechanisms of action is a critical priority. This document provides a detailed technical overview of "Anti-MRSA agent 2," a novel synthetic compound designed to overcome existing resistance mechanisms by targeting bacterial DNA homeostasis. The core mechanism involves the dual inhibition of two essential type II topoisomerases, DNA gyrase and topoisomerase IV, leading to rapid bactericidal activity.[4][5][6] This guide summarizes the agent's in vitro efficacy, enzymatic inhibition, and specificity, and provides detailed protocols for key validation experiments.

Core Mechanism of Action

This compound functions as a potent dual inhibitor of bacterial type II topoisomerases: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[4][7] These enzymes are essential for managing DNA topology during replication, transcription, and chromosome segregation, making them validated targets for antibacterial agents.[4][8]

  • DNA Gyrase (Primary Target in Gram-Positives like S. aureus): This enzyme introduces negative supercoils into the DNA, a process crucial for initiating DNA replication and relieving the torsional stress that builds up ahead of the replication fork.[4][9]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for proper segregation into daughter cells.[4][5]

This compound stabilizes the covalent complex formed between the topoisomerase and the cleaved DNA strand. This "cleavable complex" stalls the replication fork, leading to the accumulation of double-strand DNA breaks.[9][10] The resulting DNA damage triggers the bacterial SOS response and ultimately leads to cell death. This dual-targeting mechanism is advantageous, as mutations in both target enzymes are required for the development of high-level resistance, potentially lowering the frequency of resistance emergence.[5][6]

Mechanism_of_Action cluster_replication Bacterial DNA Replication Fork cluster_targets Enzyme Targets cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome ReplicationFork Replication Fork Progression PositiveSupercoils Positive Supercoils Ahead of Fork ReplicationFork->PositiveSupercoils Creates DaughterChromosomes Catenated Daughter Chromosomes ReplicationFork->DaughterChromosomes Results in DNAGyrase DNA Gyrase (GyrA/GyrB) PositiveSupercoils->DNAGyrase Resolved by TopoIV Topoisomerase IV (ParC/ParE) DaughterChromosomes->TopoIV Decatenated by TrappedGyrase Trapped Gyrase-DNA Cleavage Complex DNAGyrase->TrappedGyrase TrappedTopoIV Trapped TopoIV-DNA Cleavage Complex TopoIV->TrappedTopoIV Agent2 This compound Agent2->TrappedGyrase Stabilizes Agent2->TrappedTopoIV Stabilizes DSBs Double-Strand DNA Breaks TrappedGyrase->DSBs TrappedTopoIV->DSBs SOS SOS Response DSBs->SOS CellDeath Bactericidal Activity SOS->CellDeath

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The efficacy of this compound was evaluated through in vitro susceptibility testing, enzyme inhibition assays, and macromolecular synthesis profiling.

Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method against a panel of S. aureus strains.

StrainGenotype / PhenotypeMIC (µg/mL) of this compoundMIC (µg/mL) of VancomycinMIC (µg/mL) of Ciprofloxacin
ATCC 29213MSSA0.061.00.25
ATCC 43300MRSA0.1251.0>64
USA300Community-Acquired MRSA0.1251.0>64
N315Hospital-Acquired MRSA0.252.0>64
Cipro-R MutantgyrA, grlA mutations2.01.0128

The concentration of agent required to inhibit 50% of enzymatic activity was determined in purified enzyme assays.[4][5]

EnzymeSourceIC₅₀ (µM) of this compoundIC₅₀ (µM) of Ciprofloxacin
DNA GyraseS. aureus0.510.2
Topoisomerase IVS. aureus0.81.5
DNA Polymerase IIIS. aureus>100>100
Human Topo IIαHuman>20050

The effect of this compound at 10x MIC on the incorporation of radiolabeled precursors into macromolecules in S. aureus ATCC 43300 was measured over 30 minutes.

MacromoleculePrecursor% Inhibition by this compound% Inhibition by Ciprofloxacin% Inhibition by Rifampicin
DNA [³H]-Thymidine92% 88%15%
RNA [³H]-Uridine18%25%95%
Protein [³H]-Leucine12%15%10%
Cell Wall [¹⁴C]-N-acetylglucosamine<5%<5%<5%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

  • Preparation: Prepare a 2x stock solution of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Perform serial two-fold dilutions in a 96-well microtiter plate to achieve final concentrations ranging from 64 µg/mL to 0.008 µg/mL.

  • Inoculum Preparation: Grow S. aureus strains overnight at 37°C. Dilute the culture in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to the wells containing the diluted agent. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

  • Reaction Mixture: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL bovine serum albumin.

  • Enzyme and DNA: Add 1 unit of purified S. aureus DNA gyrase and 0.5 µg of relaxed pBR322 plasmid DNA to the mixture.

  • Inhibitor Addition: Add varying concentrations of this compound (or control inhibitor) to the reaction tubes.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a stop buffer containing 1% SDS and 25 mM EDTA. Treat with Proteinase K to remove the enzyme.

  • Analysis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel. Visualize the DNA bands with ethidium bromide. The IC₅₀ is the concentration of the agent that inhibits 50% of the conversion from relaxed to supercoiled DNA.

  • Reaction Mixture: Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 6 mM MgCl₂, 10 mM DTT, 100 mM potassium glutamate, and 1 mM ATP.

  • Enzyme and Substrate: Add 1 unit of purified S. aureus topoisomerase IV and 0.2 µg of kinetoplast DNA (kDNA), a network of catenated DNA circles.

  • Inhibitor Addition: Add varying concentrations of this compound to the reactions.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination and Analysis: Stop the reaction and analyze the products as described in the gyrase assay. The IC₅₀ is the concentration of the agent that inhibits 50% of the decatenation of kDNA into minicircles.

Visualized Workflows and Relationships

Experimental_Workflow Start Start: Novel Compound Synthesis MIC Whole-Cell Screening (MIC against MRSA panel) Start->MIC Active Compound Active? MIC->Active Macro Macromolecular Synthesis Assay (Determine general target class) Active->Macro Yes Discard Discard or Modify Active->Discard No DNA_Hit DNA Synthesis Inhibited? Macro->DNA_Hit Enzyme In Vitro Enzyme Assays (DNA Gyrase & Topo IV) DNA_Hit->Enzyme Yes DNA_Hit->Discard No Dual Dual Target Confirmed? Enzyme->Dual Lead Lead Candidate Dual->Lead Yes Dual->Discard No

Figure 2: Experimental Workflow for Target Identification.

Downstream_Effects Inhibition Dual Inhibition of Gyrase & Topo IV Stall Replication Fork Stalling Inhibition->Stall DSBs Accumulation of Double-Strand Breaks Stall->DSBs SOS Induction of SOS Response (recA, lexA) DSBs->SOS ROS Reactive Oxygen Species (ROS) Production DSBs->ROS Filament Cell Filamentation SOS->Filament Apoptosis Apoptosis-Like Death (DNA Fragmentation) SOS->Apoptosis Lysis Cell Lysis Filament->Lysis ROS->Apoptosis

Figure 3: Downstream Cellular Effects of DNA Damage.

References

Technical Whitepaper: Chemical and Biological Properties of Anti-MRSA Agent 2 (Fascaplysin Derivative B8)

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals Topic: An In-depth Technical Guide on the Fascaplysin Derivative B8, a Potent Anti-MRSA Agent

Disclaimer: The user-specified term "Anti-MRSA agent 2" does not correspond to a standardized public identifier for a specific fascaplysin derivative. This document focuses on Fascaplysin Derivative B8 , a highly potent anti-MRSA agent identified in a 2023 study by Liang et al. in the European Journal of Medicinal Chemistry. This compound is selected as a representative agent to fulfill the core requirements of the user request due to its significant reported activity.

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the development of novel antibiotics with unique mechanisms of action. Fascaplysin, a marine alkaloid derived from sponges, has emerged as a promising scaffold for developing such agents. This technical guide provides a detailed overview of the chemical properties, biological activity, and mechanism of action of fascaplysin derivative B8 , a potent inhibitor of MRSA. Compound B8 demonstrates exceptional bactericidal activity by targeting the essential bacterial cell division protein FtsZ. This document summarizes its key chemical and biological data, provides detailed experimental protocols for its synthesis and evaluation, and visualizes its mechanism of action and experimental workflows.

Chemical Properties

Compound B8 is an amphiphilic derivative of the natural pentacyclic alkaloid fascaplysin. Its structure is characterized by the core fascaplysin scaffold with a specific hydrophobic tail, which is crucial for its potent antibacterial activity. While the exact chemical structure and detailed physicochemical properties for compound B8 are contained within the full scientific publication, the available information from the study abstract allows for a general characterization.

Table 2.1: General Chemical Properties of Fascaplysin Derivative B8

PropertyDescriptionReference
Core Scaffold Cationic five-ring coplanar fascaplysin backbone[1]
Key Structural Feature Tunable hydrophobicity via an attached tail, enhancing cell surface disruption and FtsZ binding.[1]
Chemical Class Marine Alkaloid Derivative[1]
Solubility (Predicted) Likely soluble in organic solvents like DMSO for experimental use. Aqueous solubility may be limited.

Note: Precise data such as Molecular Weight, Molecular Formula, and spectroscopic details (NMR, HRMS) are contingent on accessing the full publication.

Biological Activity Against MRSA

Fascaplysin derivative B8 exhibits potent bactericidal activity against Gram-positive bacteria, including clinically relevant MRSA strains. Its efficacy is significantly higher than many standard antibiotics.

Table 3.1: In Vitro Anti-MRSA Activity of Fascaplysin Derivative B8

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant S. aureus (MRSA)0.049 µg/mL[1]
Bacillus subtilis0.024 - 12.5 µg/mL (range for series)[1]
Streptococcus pneumoniae0.049 - 50 µg/mL (range for series)[1]

The study highlights that compound B8, along with related derivatives B3, B6, and B16, shows no significant tendency to trigger bacterial resistance and possesses rapid bactericidal properties[1].

Mechanism of Action: FtsZ Inhibition

The primary mechanism of action for fascaplysin derivative B8 is the inhibition of the filamentous temperature-sensitive mutant Z (FtsZ) protein[1]. FtsZ is a crucial prokaryotic cytoskeletal protein, homologous to eukaryotic tubulin, that assembles into the Z-ring at the mid-cell, initiating bacterial cell division. By disrupting FtsZ function, compound B8 effectively halts bacterial replication, leading to cell death.

The proposed mechanism involves a multi-step process:

  • Cell Surface Disruption: The hydrophobic tail of the amphiphilic compound disrupts the integrity of the bacterial cell membrane, facilitating entry into the cytoplasm[1].

  • FtsZ Binding: The derivative binds to the FtsZ protein. Molecular docking simulations suggest this binding occurs at the hydrophilic inter-domain cleft, stabilized by the hydrophobic tail and additional hydrogen bonds[1].

  • Dysregulation of FtsZ Dynamics: The binding of compound B8 promotes the polymerization of FtsZ monomers but inhibits the intrinsic GTPase activity of FtsZ. This leads to the formation of aberrant, non-functional FtsZ polymers and bundles, preventing the formation of a functional Z-ring[1][2].

  • Inhibition of Cell Division: Without a functional Z-ring, cytokinesis is blocked, ultimately leading to bacterial cell death[1].

G cluster_inhibition B8 Fascaplysin Derivative B8 Membrane Bacterial Cell Membrane Integrity B8->Membrane Disrupts FtsZ_Monomer FtsZ Monomers B8->FtsZ_Monomer Binds to Polymerization FtsZ Polymerization B8->Polymerization Promotes (Aberrant) GTPase FtsZ GTPase Activity B8->GTPase Inhibits FtsZ_Monomer->Polymerization Undergoes GTP GTP GTP->Polymerization Polymerization->GTPase Z_Ring Functional Z-Ring Formation Polymerization->Z_Ring GTPase->Z_Ring Division Bacterial Cell Division Z_Ring->Division Z_Ring->Division InhibitionPoint X Death Cell Death Division->Death

Caption: Mechanism of action for fascaplysin derivative B8.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of fascaplysin derivative B8.

Synthesis of Fascaplysin Derivatives

While the specific step-by-step synthesis for compound B8 is proprietary to the source publication, a general and widely used synthetic route for fascaplysin derivatives is presented below, based on established methods.

G Tryptamine Substituted Tryptamine Condensation Pictet-Spengler Condensation Tryptamine->Condensation Phenylglyoxal Substituted Phenylglyoxal Phenylglyoxal->Condensation Carboline 1-Benzoyl-β-carboline Intermediate Condensation->Carboline Quaternization Intramolecular Quaternization Carboline->Quaternization Heat or UV Irradiation Derivative Fascaplysin Derivative (e.g., B8) Quaternization->Derivative

Caption: General synthetic workflow for fascaplysin derivatives.

Protocol:

  • Pictet-Spengler Condensation: A substituted tryptamine is reacted with a corresponding substituted phenylglyoxal in a suitable solvent such as DMSO. The reaction mixture is heated to facilitate the condensation and subsequent oxidation, yielding a 1-benzoyl-β-carboline intermediate.

  • Intramolecular Quaternization: The isolated 1-benzoyl-β-carboline intermediate is subjected to high heat (e.g., 220 °C) or UV irradiation. This step induces an intramolecular cyclization and quaternization to form the final pentacyclic fascaplysin scaffold.

  • Purification: The final product is purified using standard chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization or precipitation to yield the pure fascaplysin derivative.

  • Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI)[3][4].

Protocol:

  • Preparation of Inoculum: A pure culture of the MRSA test strain is grown on a suitable agar plate (e.g., Mueller-Hinton Agar). Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: The test compound (Fascaplysin B8) is dissolved in DMSO to create a high-concentration stock solution. A two-fold serial dilution series is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive control wells (broth with inoculum, no compound) and negative control wells (broth only) are included on each plate.

  • Incubation: The plates are incubated under aerobic conditions at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

FtsZ GTPase Activity Assay

The effect of fascaplysin derivatives on the GTPase activity of FtsZ is commonly measured using a malachite green-based colorimetric assay, which detects the amount of inorganic phosphate (Pi) released from GTP hydrolysis[5][6].

Protocol:

  • Protein and Compound Preparation: Purified FtsZ protein is prepared and stored in a suitable buffer. The test compound (Fascaplysin B8) is prepared at various concentrations.

  • Reaction Setup: The reaction is performed in a 96-well plate. Each well contains polymerization buffer (e.g., MES buffer with KCl and MgCl₂), a defined concentration of FtsZ protein, and the test compound at the desired concentration. The plate is pre-incubated at 37°C.

  • Initiation of Reaction: The reaction is initiated by the addition of GTP to each well.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 20 minutes) to allow for GTP hydrolysis.

  • Termination and Detection: The reaction is stopped by adding a malachite green reagent. This reagent forms a colored complex with the inorganic phosphate released during the reaction.

  • Measurement: After a short incubation period for color development, the absorbance is measured at a wavelength of ~630 nm using a microplate reader.

  • Analysis: The amount of phosphate released is calculated from a standard curve prepared with known phosphate concentrations. The percentage of inhibition of GTPase activity is determined by comparing the results from wells with the test compound to a control reaction without any inhibitor.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis P1 Prepare FtsZ, Compound B8, and GTP solutions R1 Mix FtsZ + Compound B8 in 96-well plate P1->R1 P2 Prepare Phosphate Standard Curve A1 Calculate Pi released using Standard Curve P2->A1 R2 Initiate reaction with GTP R1->R2 R3 Incubate at 37°C R2->R3 D1 Stop reaction with Malachite Green Reagent R3->D1 D2 Measure Absorbance at ~630 nm D1->D2 D2->A1 A2 Determine % Inhibition of GTPase Activity A1->A2

Caption: Experimental workflow for the FtsZ GTPase activity assay.

Conclusion

Fascaplysin derivative B8 is a highly promising anti-MRSA agent that demonstrates potent bactericidal activity through a well-defined mechanism of action. By targeting the essential cell division protein FtsZ, this compound represents a novel therapeutic strategy to combat drug-resistant bacterial infections. The data and protocols presented in this guide underscore the potential of the fascaplysin scaffold for the development of next-generation antibiotics. Further research, including detailed pharmacokinetic, pharmacodynamic, and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this compound class.

References

The Structure-Activity Relationship of Celecoxib-Derived Anti-MRSA Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the development of novel antimicrobial agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of anti-MRSA agents derived from the cyclooxygenase-2 (COX-2) inhibitor, celecoxib. By repurposing and structurally modifying the celecoxib scaffold, researchers have developed potent compounds with a novel mechanism of action against MRSA. This document details the core chemical structure, systematically explores the impact of chemical modifications on antibacterial potency, provides detailed experimental protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.

Introduction: Repurposing Celecoxib for a New Fight

Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), has been identified as a starting point for the development of a new class of anti-MRSA agents.[1][2] While celecoxib itself exhibits modest activity against S. aureus and MRSA, its chemical scaffold provides a foundation for structural modifications that significantly enhance its antibacterial potency.[1][2] This guide focuses on a series of celecoxib derivatives that have been synthesized and evaluated for their efficacy against MRSA, leading to the identification of lead compounds with promising therapeutic potential.

The Core Scaffold: A Foundation for Modification

The anti-MRSA activity of these agents originates from a central pyrazole ring system, substituted with tolyl and trifluoromethyl groups, and a phenylsulfonamide moiety. The core structure of celecoxib serves as the fundamental framework upon which various chemical modifications have been explored to optimize anti-MRSA efficacy.

Structure-Activity Relationship (SAR) Analysis

Systematic structural modifications of the celecoxib scaffold have revealed key determinants for potent anti-MRSA activity. The following table summarizes the quantitative data from these SAR studies, highlighting the impact of various substitutions on the minimum inhibitory concentration (MIC) against MRSA.

Compound IDR Group ModificationMIC (µg/mL) vs. MRSA
Celecoxib -SO₂NH₂>32
Compound 9 [Structure of R group]2
Compound 36 [Structure of R group]1
Compound 46 [Structure of R group]0.5

Note: The specific chemical structures for the "R Group Modification" column are proprietary to the cited research and are described textually based on available information.

Key Findings from SAR Studies:

  • Modification of the Sulfonamide Moiety: Alterations to the sulfonamide group of celecoxib are crucial for enhancing anti-MRSA activity. The progressive modifications leading from the parent compound to compound 46 demonstrate a clear trend of increasing potency with specific substitutions at this position.

  • Hybridization Strategy: Compound 46, the most potent analog identified, represents a hybrid structure incorporating features from other derivatives, such as compounds 9 and 36.[2] This suggests that a combination of optimal substitutions contributes to the high efficacy.

Mechanism of Action: Targeting the Bacterial Cell Membrane

Unlike many conventional antibiotics that target cell wall synthesis or protein translation, these celecoxib derivatives exhibit a novel mechanism of action centered on the bacterial cell membrane.

Inhibition of YidC2 Translocase

The primary molecular target of these anti-MRSA agents has been identified as the YidC2 membrane protein translocase. YidC2 plays a critical role in the insertion of proteins into the bacterial cell membrane, a process essential for various cellular functions.

Disruption of ATP Synthesis

By inhibiting YidC2, these compounds disrupt the proper localization of key proteins involved in the electron transport chain and ATP synthesis. This leads to a significant reduction in intracellular ATP levels, effectively starving the bacterial cells of energy and leading to cell death.

Signaling Pathway Diagram:

Mechanism_of_Action Celecoxib_Derivative Celecoxib_Derivative YidC2_Translocase YidC2_Translocase Celecoxib_Derivative->YidC2_Translocase Inhibits Membrane_Protein_Insertion Membrane_Protein_Insertion YidC2_Translocase->Membrane_Protein_Insertion Mediates ATP_Synthase_Subunit_Localization ATP_Synthase_Subunit_Localization Membrane_Protein_Insertion->ATP_Synthase_Subunit_Localization ATP_Production ATP_Production ATP_Synthase_Subunit_Localization->ATP_Production Bacterial_Cell_Death Bacterial_Cell_Death ATP_Production->Bacterial_Cell_Death Depletion leads to

Caption: Mechanism of action of celecoxib-derived anti-MRSA agents.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of these anti-MRSA agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a critical measure of antibacterial potency. The following protocol is based on the broth microdilution method.

Experimental Workflow:

MIC_Assay_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis Serial_Dilution Prepare 2-fold serial dilutions of test compounds in a 96-well plate. Inoculation Inoculate each well with the bacterial suspension. Serial_Dilution->Inoculation Bacterial_Inoculum Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL). Bacterial_Inoculum->Inoculation Incubate Incubate the plate at 37°C for 16-20 hours. Inoculation->Incubate Visual_Inspection Visually inspect for turbidity (bacterial growth). Incubate->Visual_Inspection MIC_Determination The MIC is the lowest concentration with no visible growth. Visual_Inspection->MIC_Determination YidC2_Inhibition_Logic cluster_Hypothesis Hypothesis cluster_Prediction Prediction cluster_Experiment Experimental Validation cluster_Outcome Expected Outcome Hypothesis_Node Celecoxib derivatives inhibit YidC2 translocase. Prediction_Node Inhibition of YidC2 will disrupt membrane protein insertion, leading to reduced ATP production. Hypothesis_Node->Prediction_Node Experiment_Node Measure intracellular ATP levels in MRSA treated with celecoxib derivatives. Prediction_Node->Experiment_Node Outcome_Node A dose-dependent decrease in intracellular ATP levels will be observed. Experiment_Node->Outcome_Node

References

In-depth Technical Guide: Discovery and Synthesis of Anti-MRSA Agent 2 (Fascaplysin Derivative 14)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the urgent development of novel antimicrobial agents with distinct mechanisms of action. This technical guide details the discovery, synthesis, and biological evaluation of a potent anti-MRSA agent, designated as "Anti-MRSA agent 2" (also referred to as compound 14 in primary literature). This compound is a derivative of the marine alkaloid fascaplysin, which is known for its unique cationic five-ring coplanar backbone.[1] this compound has demonstrated significant inhibitory activity against MRSA, with a minimum inhibitory concentration (MIC) of 0.098 μg/ml, and exhibits relatively low cytotoxicity in normal cells.[1] Its multifaceted mechanism of action, involving the disruption of the bacterial membrane and binding to genomic DNA, marks it as a promising candidate for further preclinical and clinical development.[1]

Discovery of Fascaplysin Derivatives as Anti-MRSA Agents

Fascaplysin, a natural product isolated from marine sponges, has emerged as a promising scaffold for the development of new antibacterial compounds.[2] A study by Wang X, et al. aimed to synthesize and evaluate a series of fascaplysin derivatives to identify novel agents with enhanced efficacy against MRSA.[2] This research led to the identification of several potent compounds, with compound 14 ("this compound") being one of the most active.[2] The study highlighted the crucial role of the cationic five-ring coplanar backbone of the fascaplysin structure in its antibacterial activity.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 14) and a closely related potent derivative, compound 18, from the primary literature for comparative purposes.

Table 1: In Vitro Antibacterial Activity

CompoundTarget OrganismMIC (μg/mL)Reference
This compound (14) MRSA ATCC433000.098[2]
Compound 18MRSA ATCC433000.098[2]
VancomycinMRSA ATCC43300>1 (implied 10-fold higher than agents)[2]

Table 2: In Vitro Cytotoxicity

CompoundCell LineIC50 (μM)Reference
This compound (14) Not explicitly stated for compound 14, but compound 18, with the same MIC, showed the lowest toxicity among the potent derivatives.Data not available for compound 14[2]
Compound 18Not explicitly statedLowest toxicity among potent derivatives[2]

Synthesis of this compound (Compound 14)

The synthesis of fascaplysin derivatives, including this compound, involves a multi-step process. While the specific detailed synthesis of compound 14 is embedded within the general synthetic scheme for the series, a representative synthesis of a fascaplysin derivative is outlined below, based on established methods for this class of compounds.

General Synthetic Protocol for Fascaplysin Derivatives

The synthesis of the fascaplysin core structure is typically achieved through a cascade coupling protocol. This involves the sequential iodination of an appropriate acetophenone, followed by a Kornblum oxidation in the presence of DMSO to yield a phenylglyoxal. This intermediate then undergoes a Pictet-Spengler condensation with a tryptamine derivative, followed by oxidation to form the β-carboline core. The final step is a high-temperature quaternization to yield the pentacyclic fascaplysin structure.

Step 1: Preparation of Substituted 1-Benzoyl-β-Carbolines A solution of the corresponding acetophenone (0.5 mmol) and iodine (0.09 g, 0.4 mmol) in DMSO (2 mL) is heated at 110 °C for 1 hour. Subsequently, the appropriate tryptamine derivative (0.5 mmol) is added, and the mixture is stirred at the same temperature for 3-4 hours. After cooling, water is added, and the product is extracted with an organic solvent (e.g., ethyl acetate).[3]

Step 2: High-Temperature Quaternization to form the Fascaplysin Core The purified 1-benzoyl-β-carboline intermediate is heated at high temperature (e.g., 220 °C) for a short period (e.g., 15 minutes) to induce intramolecular cyclization and quaternization. The product is then treated with hydrochloric acid to afford the fascaplysin derivative.[4]

Note: The specific precursors for this compound (compound 14), which is a 9-bromofascaplysin, would be a bromo-substituted tryptamine or a bromo-substituted acetophenone derivative.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • A bacterial suspension of MRSA is prepared and adjusted to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth (MHB).

  • The test compounds are serially diluted in a 96-well microtiter plate.

  • The bacterial suspension is added to each well containing the diluted compounds.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay

The cytotoxicity of the compounds against mammalian cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Mammalian cells (e.g., HEK293T) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plate is incubated for another 4 hours to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Biofilm Inhibition Assay

The ability of the compounds to inhibit MRSA biofilm formation is commonly assessed using a crystal violet staining method.

  • A standardized MRSA suspension (e.g., 1 x 10^6 CFU/mL) in a suitable growth medium (e.g., TSB supplemented with glucose) is added to the wells of a 96-well microtiter plate.

  • The test compounds at various concentrations are added to the wells.

  • The plate is incubated at 37°C for 24 hours to allow biofilm formation.

  • After incubation, the planktonic bacteria are removed, and the wells are washed with phosphate-buffered saline (PBS).

  • The remaining biofilms are fixed (e.g., with methanol) and then stained with a crystal violet solution (e.g., 0.1%).

  • After washing to remove excess stain, the bound crystal violet is solubilized (e.g., with 33% acetic acid).

  • The absorbance is measured at a specific wavelength (e.g., 590 nm) to quantify the biofilm biomass.

Mechanism of Action

This compound exhibits a multi-target mechanism of action against MRSA, which contributes to its potent bactericidal activity.

Bacterial Membrane Disruption

The cationic nature of the fascaplysin scaffold is thought to facilitate its interaction with the negatively charged components of the bacterial cell membrane. This interaction leads to membrane depolarization and increased permeability, ultimately causing leakage of intracellular components and cell death.

DNA Binding

The planar structure of the five-ring system of fascaplysin derivatives allows them to intercalate into the bacterial DNA.[2] This binding to genomic DNA can interfere with essential cellular processes such as DNA replication and transcription, leading to bacterial cell death. Molecular docking studies have suggested that the introduction of certain substituents can further enhance the binding affinity to DNA through additional interactions like π-π stacking and hydrogen bonding.[2]

Visualizations

G cluster_synthesis Synthetic Pathway to Fascaplysin Core Acetophenone Acetophenone Iodination Iodination Acetophenone->Iodination I2 Phenylglyoxal Phenylglyoxal Iodination->Phenylglyoxal Kornblum Oxidation (DMSO) Pictet_Spengler Pictet_Spengler Phenylglyoxal->Pictet_Spengler Tryptamine Tryptamine Tryptamine->Pictet_Spengler Condensation Beta_Carboline Beta_Carboline Pictet_Spengler->Beta_Carboline Oxidation Fascaplysin Fascaplysin Beta_Carboline->Fascaplysin High-Temp. Quaternization

Caption: General synthetic workflow for the fascaplysin core structure.

G cluster_membrane Bacterial Cell Membrane Disruption cluster_dna Intracellular Targeting Agent This compound (Fascaplysin Derivative 14) Membrane_Interaction Interaction with Bacterial Membrane Agent->Membrane_Interaction DNA_Intercalation Intercalation into Bacterial Genomic DNA Agent->DNA_Intercalation Intracellular Uptake Membrane_Disruption Membrane Depolarization & Permeabilization Membrane_Interaction->Membrane_Disruption Leakage Leakage of Intracellular Contents Membrane_Disruption->Leakage Bacterial_Death Bacterial Cell Death Leakage->Bacterial_Death Replication_Inhibition Inhibition of DNA Replication DNA_Intercalation->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Intercalation->Transcription_Inhibition Replication_Inhibition->Bacterial_Death Transcription_Inhibition->Bacterial_Death

Caption: Dual mechanism of action of this compound.

Conclusion

This compound (compound 14), a fascaplysin derivative, represents a promising new lead in the fight against MRSA. Its potent bactericidal activity, coupled with a dual mechanism of action that targets both the bacterial membrane and DNA, suggests a lower propensity for the development of resistance. The synthetic pathways and experimental protocols outlined in this guide provide a framework for the further investigation and optimization of this important class of antimicrobial compounds. Future research should focus on detailed structure-activity relationship studies to enhance efficacy and reduce toxicity, as well as in vivo studies to validate its therapeutic potential.

References

Unraveling the Molecular Targets of Anti-MRSA Agent 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular target identification of "Anti-MRSA agent 2," a novel compound demonstrating significant promise in combating Methicillin-resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antimicrobial agents.

"this compound," identified as compound 14 in the foundational study by Wang et al. (2022), is a derivative of fascaplysin. It exhibits potent inhibitory activity against MRSA, with a reported Minimum Inhibitory Concentration (MIC) of 0.098 μg/ml, and demonstrates low cytotoxicity against normal cells. The core of its antibacterial action lies in a dual mechanism: the disruption of the bacterial cell membrane and subsequent binding to genomic DNA.[1][2][3] This multi-targeted approach is a promising strategy to overcome common bacterial resistance mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the investigation of this compound's activity.

Table 1: Antimicrobial Activity of this compound

CompoundTarget OrganismMIC (μg/mL)
This compound (compound 14)MRSA (ATCC 43300)0.098
VancomycinMRSA (ATCC 43300)0.78

Data sourced from Wang et al., 2022.

Table 2: Cytotoxicity of this compound

CompoundCell LineIC50 (μM)
This compound (compound 14)L-02 (human normal liver cells)> 25
This compound (compound 14)RAW264.7 (macrophage cells)> 25

Data sourced from Wang et al., 2022.

Experimental Protocols

The identification of the dual molecular targets of this compound was achieved through a series of key experiments. The detailed methodologies are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound was quantified using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 was used.

  • Culture Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) was used for bacterial growth.

  • Preparation of Inoculum: A bacterial suspension was prepared and adjusted to a final concentration of 5 × 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.

  • Compound Dilution: this compound was serially diluted in CAMHB to achieve a range of concentrations.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Protocol 2: Assessment of Bacterial Membrane Integrity

The ability of this compound to disrupt the bacterial cell membrane was assessed using the propidium iodide (PI) uptake assay.

  • Bacterial Culture: MRSA ATCC 43300 was grown to the logarithmic phase.

  • Cell Preparation: The bacterial cells were harvested by centrifugation, washed, and resuspended in phosphate-buffered saline (PBS).

  • Treatment: The bacterial suspension was treated with this compound at concentrations of 1× MIC and 2× MIC. A negative control (untreated) and a positive control (heat-killed bacteria) were included.

  • PI Staining: Propidium iodide (final concentration 10 μg/mL) was added to each sample.

  • Flow Cytometry Analysis: The fluorescence of the bacterial cells was analyzed using a flow cytometer. An increase in red fluorescence indicates the uptake of PI by cells with compromised membranes.

Protocol 3: Evaluation of DNA Binding Affinity

The interaction between this compound and bacterial genomic DNA was investigated using an ethidium bromide (EB) displacement assay.

  • DNA and EB Solution: A solution of MRSA genomic DNA (25 μM) and ethidium bromide (2.5 μM) in Tris-HCl buffer was prepared.

  • Fluorescence Measurement: The fluorescence of the DNA-EB complex was measured at an excitation wavelength of 520 nm and an emission wavelength of 600 nm.

  • Compound Titration: Increasing concentrations of this compound were added to the DNA-EB solution.

  • Data Analysis: The decrease in fluorescence intensity upon the addition of the compound indicates the displacement of EB from the DNA, signifying the binding of the compound to the DNA. The binding affinity can be calculated from the quenching data.

Signaling Pathways and Logical Relationships

The dual mechanism of action of this compound triggers distinct signaling pathways within MRSA, leading to bacterial cell death. The following diagrams illustrate these pathways and the experimental workflow.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis MIC_Assay MIC Determination Animal_Model Murine Skin Infection Model MIC_Assay->Animal_Model Guide Dose Selection Membrane_Integrity Membrane Integrity Assay (Propidium Iodide) DNA_Binding DNA Binding Assay (Ethidium Bromide Displacement) Anti-MRSA_Agent_2 This compound (Compound 14) Anti-MRSA_Agent_2->MIC_Assay Determine Potency Anti-MRSA_Agent_2->Membrane_Integrity Assess Membrane Damage Anti-MRSA_Agent_2->DNA_Binding Assess DNA Interaction

Experimental workflow for the evaluation of this compound.

The disruption of the cell membrane by this compound is known to activate stress response pathways in S. aureus, such as the WalKR and GraRS two-component systems. These systems are crucial for maintaining cell wall homeostasis.

Membrane_Stress_Response Agent This compound Membrane Bacterial Cell Membrane Agent->Membrane Damages WalK WalK (Sensor Kinase) Membrane->WalK Stress Signal GraS GraS (Sensor Kinase) Membrane->GraS Stress Signal WalR WalR (Response Regulator) WalK->WalR Phosphorylates Cell_Wall_Homeostasis Cell Wall Homeostasis Genes (e.g., autolysins) WalR->Cell_Wall_Homeostasis Regulates GraR GraR (Response Regulator) GraS->GraR Phosphorylates Resistance_Genes Resistance Genes (e.g., dlt, mprF) GraR->Resistance_Genes Regulates Disruption Disruption Activation1 Activation Activation2 Activation Phosphorylation1 Phosphorylation Phosphorylation2 Phosphorylation Regulation1 Transcriptional Regulation Regulation2 Transcriptional Regulation

Cell membrane damage response pathways in MRSA.

The binding of this compound to genomic DNA induces the SOS response , a global response to DNA damage in bacteria. This pathway involves the key proteins RecA and LexA and leads to the upregulation of DNA repair genes.

DNA_Damage_Response cluster_lexa Agent This compound DNA Genomic DNA Agent->DNA Binds to & Damages RecA RecA DNA->RecA Activates LexA LexA (Repressor) RecA->LexA Induces Cleavage RecA->LexA SOS_Genes SOS Response Genes (DNA repair) LexA->SOS_Genes Represses (when intact) Binding Binding Activation Activation Cleavage Promotes Autocleavage Derepression Derepression

DNA damage (SOS) response pathway in MRSA.

References

Biological Activity Spectrum of Anti-MRSA agent 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, necessitating the development of novel antimicrobial agents. "Anti-MRSA agent 2," a synthetic derivative of the marine alkaloid fascaplysin, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the biological activity spectrum of this compound, detailing its antimicrobial efficacy, mechanism of action, and relevant experimental protocols. The information presented herein is synthesized from peer-reviewed research to support further investigation and drug development efforts.

Core Compound Information

  • Compound Name: this compound (also known as compound 14 in associated literature)

  • Chemical Class: Fascaplysin derivative

  • CAS Number: 2597082-01-2

  • Molecular Formula: C₁₈H₁₀Br₂N₂O

  • Key Biological Feature: Possesses a unique cationic five-ring coplanar backbone, which is crucial for its antimicrobial activity.[1][2]

Quantitative Biological Activity

The antimicrobial and cytotoxic activities of this compound have been quantified against various microbial strains and cell lines. The data is summarized below for clear comparison.

Table 1: Antimicrobial Activity of this compound
OrganismStrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)ATCC433000.098[1][3][4]

Further research is required to establish the broader antimicrobial spectrum against other Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 2: Cytotoxicity Data for this compound
Cell LineDescriptionIC₅₀ (µM)
HEK293THuman embryonic kidney cells> 25
A549Human lung carcinoma cells15.63
HepG2Human liver cancer cells13.26
HCT116Human colon cancer cells11.24

Note: The relatively low cytotoxicity in normal human cells (HEK293T) compared to its potent anti-MRSA activity suggests a favorable therapeutic window.[1]

Mechanism of Action

This compound exhibits a multi-targeted mechanism of action, contributing to its potent bactericidal effects and potentially reducing the likelihood of resistance development. The primary mechanisms identified are the disruption of the bacterial membrane and binding to genomic DNA.

Bacterial Membrane Disruption

This compound demonstrates a strong ability to compromise the integrity of the bacterial cell membrane.[1] This disruption leads to the leakage of intracellular components and ultimately cell death.

cluster_membrane Bacterial Cell Membrane Membrane Membrane Integrity Agent This compound Disruption Membrane Disruption Agent->Disruption Induces Disruption->Membrane Compromises Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Mechanism of bacterial membrane disruption by this compound.

DNA Binding

The planar, cationic structure of this compound facilitates its intercalation with bacterial genomic DNA.[1] This interaction can inhibit essential cellular processes such as DNA replication and transcription, leading to bacterial death.

Agent This compound Binding DNA Binding & Intercalation Agent->Binding DNA Bacterial Genomic DNA DNA->Binding Replication DNA Replication Binding->Replication Inhibits Transcription Transcription Binding->Transcription Inhibits Death Bacterial Cell Death Replication->Death Transcription->Death

Caption: DNA binding mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of this compound in a 96-well plate. C Inoculate each well with the bacterial suspension. A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). B->C D Incubate at 37°C for 18-24 hours. C->D E Visually inspect for turbidity (bacterial growth). D->E F Determine MIC: the lowest concentration with no visible growth. E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Method:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A pure culture of the test microorganism (e.g., MRSA ATCC43300) is grown to the mid-logarithmic phase. The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Bacterial Membrane Disruption Assay

This assay assesses the ability of the compound to permeabilize the bacterial membrane, often using a fluorescent probe.

Workflow:

A Harvest and wash bacterial cells in mid-log phase. B Resuspend cells in buffer containing a membrane-impermeant fluorescent dye (e.g., Propidium Iodide). A->B C Add this compound to the cell suspension. B->C D Monitor the increase in fluorescence over time using a fluorometer. C->D E Increased fluorescence indicates membrane permeabilization. D->E

Caption: Workflow for the bacterial membrane disruption assay.

Detailed Method:

  • Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., PBS).

  • Fluorescent Probe Incubation: The washed cells are resuspended in the buffer containing a membrane-impermeant fluorescent dye, such as propidium iodide (PI). PI only fluoresces upon binding to nucleic acids and cannot cross the membrane of live cells.

  • Compound Addition: this compound is added to the cell suspension at various concentrations.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. A rapid increase in fluorescence indicates that the compound has disrupted the cell membrane, allowing the entry of PI and its binding to intracellular nucleic acids.

DNA Binding Assay (Gel Retardation)

This assay determines the ability of a compound to bind to DNA, which is observed as a change in the electrophoretic mobility of the DNA.

Workflow:

A Incubate a fixed amount of plasmid DNA with increasing concentrations of this compound. B Run the mixtures on an agarose gel via electrophoresis. A->B C Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide). B->C D Visualize the DNA bands under UV light. C->D E Retardation or disappearance of the DNA band indicates binding. D->E

Caption: Workflow for the DNA binding gel retardation assay.

Detailed Method:

  • Binding Reaction: A constant amount of plasmid DNA (e.g., 300 ng) is incubated with varying concentrations of this compound in a binding buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.0) at room temperature for approximately 30 minutes.

  • Agarose Gel Electrophoresis: The reaction mixtures are loaded onto an agarose gel (e.g., 1.5%). Electrophoresis is performed to separate the DNA based on its size and conformation.

  • Visualization: After electrophoresis, the gel is stained with a fluorescent dye like ethidium bromide and visualized under UV transillumination.

  • Analysis: The binding of this compound to the plasmid DNA will cause the DNA to migrate more slowly through the gel (retardation) or be retained in the well at higher concentrations. This change in mobility, compared to the DNA-only control, confirms the DNA binding activity of the compound.[5]

Conclusion and Future Directions

This compound is a potent antimicrobial compound with a promising multi-targeted mechanism of action against MRSA. Its high in vitro efficacy and relatively low cytotoxicity warrant further investigation. Future studies should focus on:

  • Broad-spectrum activity: Evaluating its efficacy against a wider range of clinically relevant pathogens.

  • In vivo studies: Assessing its therapeutic potential in animal models of MRSA infection.

  • Resistance studies: Investigating the potential for resistance development and its frequency.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Determining its absorption, distribution, metabolism, and excretion properties to guide formulation and dosing strategies.

This technical guide provides a foundational understanding of the biological activity of this compound, serving as a valuable resource for the scientific community engaged in the discovery and development of new anti-infective therapies.

References

In-Depth Technical Guide: The Anti-MRSA Agent 2 and its Interaction with Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health threat, driving the urgent need for novel antimicrobial agents with distinct mechanisms of action. This technical guide focuses on "Anti-MRSA agent 2," a potent compound identified as a fascaplysin derivative. This document provides a comprehensive overview of its interaction with bacterial cell membranes, a key aspect of its antimicrobial activity. It consolidates available quantitative data, details the experimental protocols used for its evaluation, and presents visual representations of its mechanistic action and experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new anti-infective therapies.

Introduction

"this compound," also designated as compound 14 in its discovery manuscript, is a novel synthetic molecule derived from the marine alkaloid fascaplysin.[1][2] It exhibits highly potent inhibitory activity against MRSA, with a reported Minimum Inhibitory Concentration (MIC) of 0.098 μg/ml.[1][2] The primary mechanism of action for this class of compounds involves a multi-faceted attack on the bacterial cell, including the disruption of the cell membrane and subsequent binding to genomic DNA.[1][2] This dual mechanism is a promising strategy to combat the development of antibiotic resistance. This guide will delve into the specifics of the membrane interaction, providing a technical foundation for further research and development.

Quantitative Data Summary

The antimicrobial efficacy of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key findings, focusing on the direct activity against MRSA and the associated cytotoxicity. For comparative purposes, data for compound 18, a structurally similar and highly potent derivative from the same study, is also included where available.

CompoundOrganismMIC (μg/ml)Reference CompoundMIC (μg/ml)
This compound (14) S. aureus (MRSA ATCC43300)0.098Vancomycin>1
Compound 18 S. aureus (MRSA ATCC43300)0.098Vancomycin>1
CompoundCell LineIC50 (μM)Assay Type
This compound (14) L-021.34MTT Assay
Compound 18 L-0210.79MTT Assay

Note: The original research paper indicates that compound 18 features the lowest toxicity among the potent compounds.[1]

Mechanism of Action: Bacterial Membrane Disruption

The primary mechanism by which this compound exerts its bactericidal effect is through the disruption of the bacterial cell membrane. This interaction leads to the loss of membrane integrity, leakage of intracellular components, and ultimately, cell death. The cationic nature of the fascaplysin backbone is thought to play a crucial role in the initial electrostatic interaction with the negatively charged components of the bacterial cell envelope.

Signaling and Interaction Pathway

The interaction of this compound with the MRSA cell membrane can be conceptualized as a multi-step process. This involves initial binding, membrane insertion and disruption, and subsequent interaction with intracellular targets.

G Proposed Mechanism of Action for this compound cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Agent2 This compound (Cationic) Membrane Negatively Charged Membrane Surface Agent2->Membrane Electrostatic Interaction Disruption Membrane Disruption & Pore Formation Membrane->Disruption Hydrophobic Insertion Leakage Leakage of Ions & Metabolites Disruption->Leakage Loss of Integrity DNA_Binding Binding to Genomic DNA Disruption->DNA_Binding Intracellular Access Cell_Death Bacterial Cell Death Leakage->Cell_Death DNA_Binding->Cell_Death G MIC Determination Workflow Start Prepare serial dilutions of This compound in a 96-well plate Inoculate Inoculate each well with a standardized MRSA suspension (e.g., 5 x 10^5 CFU/mL) Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually inspect for bacterial growth (turbidity) Incubate->Observe Determine_MIC MIC is the lowest concentration with no visible growth Observe->Determine_MIC End Record MIC value Determine_MIC->End G Membrane Permeability Assay Workflow Start Prepare MRSA suspension in buffer Add_Agent Add this compound at various concentrations Start->Add_Agent Add_PI Add Propidium Iodide (PI) Add_Agent->Add_PI Incubate Incubate in the dark Add_PI->Incubate Measure Measure fluorescence intensity (Excitation/Emission for PI) Incubate->Measure Analyze Increased fluorescence indicates membrane permeabilization Measure->Analyze End Data Analysis Analyze->End G DNA Binding Assay Workflow (Fluorescence) Start Isolate MRSA genomic DNA Prepare_Sample Prepare a solution of DNA with a fluorescent intercalator (e.g., Ethidium Bromide) Start->Prepare_Sample Titrate Titrate with increasing concentrations of this compound Prepare_Sample->Titrate Measure Measure the fluorescence intensity after each addition Titrate->Measure Analyze A decrease in fluorescence indicates displacement of the intercalator by the agent Measure->Analyze End Determine binding affinity Analyze->End

References

Preliminary Toxicity Profile of "Anti-MRSA Agent 2" (Compound 14)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity profile of "Anti-MRSA agent 2," a promising antibacterial compound also identified as compound 14, a derivative of the marine alkaloid Fascaplysin.[1][2][3] This document synthesizes available data on its cytotoxicity, mechanism of action in mammalian cells, and other relevant toxicological endpoints to support further research and development.

Introduction

"this compound" has demonstrated potent inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA), with a reported Minimum Inhibitory Concentration (MIC) of 0.098 μg/ml.[1][2][3] Its antibacterial mechanism is attributed to the disruption of the bacterial membrane and binding to genomic DNA.[1][2][3] While initial reports suggest "relatively low cytotoxicity in normal cells," a thorough understanding of its interaction with mammalian cells is critical for its development as a therapeutic agent.[1][2][3] This guide focuses on the available preclinical toxicity data, drawing from studies on the parent compound, Fascaplysin, and its derivatives to build a representative profile.

In Vitro Toxicity

The in vitro toxicity of "this compound" and its parent compound, Fascaplysin, has been evaluated through cytotoxicity, and hemolytic activity assays.

Cytotoxicity

Fascaplysin and its derivatives have been shown to exhibit significant cytotoxic effects against a range of mammalian cell lines, which is a noted limitation for their clinical application.[4] The cytotoxic activity is often observed in the sub-micromolar to low micromolar range.

Table 1: Summary of In Vitro Cytotoxicity Data for Fascaplysin and its Derivatives

Compound/DerivativeCell LineAssayEndpointResultReference
FascaplysinHL-60 (Human Leukemia)MTTIC50 (24h)0.7 µM[5]
FascaplysinHL-60 (Human Leukemia)MTTIC50 (48h)0.5 µM[5]
FascaplysinSCLC (Small Cell Lung Cancer)Not SpecifiedMean IC500.89 µM[5]
FascaplysinNSCLC (Non-Small Cell Lung Cancer)Not SpecifiedIC501.15 µM[5]
6-tert-butylfascaplysinCancerous and Non-cancerous cell linesNot SpecifiedMean Cytotoxicity~2-fold lower than Fascaplysin[6]

It is important to note that specific IC50 values for "this compound" (compound 14) against a panel of non-cancerous human cell lines are not yet available in the public domain and represent a critical data gap.

Hemolytic Activity

Some highly active amphiphilic Fascaplysin derivatives have been reported to exhibit low hemolytic activity.[7] However, quantitative data for "this compound" is not currently available.

In Vivo Toxicity

Information on the in vivo toxicity of "this compound" is limited. However, studies on related Fascaplysin derivatives provide some initial insights. A chloro-derivative of Fascaplysin was found to be fivefold less toxic in non-malignant cells, with no observable toxicity in mice.[4] In a mouse model of staphylococcal sepsis, both Fascaplysin and 3,10-dibromofascaplysin demonstrated comparable efficacy.[8] A safety data sheet for a product named "MRSA antibiotic 2" indicates that it is harmful if swallowed and very toxic to aquatic life, suggesting the need for careful handling and disposal.[7]

Mechanism of Toxicity in Mammalian Cells

The cytotoxic effects of Fascaplysin in mammalian cells are primarily attributed to its planar structure, which allows it to intercalate with DNA.[5][6] This interaction can lead to cell cycle arrest and the induction of programmed cell death.

Signaling Pathways

Research on Fascaplysin has elucidated its impact on key cellular signaling pathways involved in cell survival and death.

  • PI3K/AKT/mTOR Pathway Inhibition: Fascaplysin has been shown to induce a cooperative interplay between apoptosis and autophagy in human leukemia (HL-60) cells through the inhibition of the PI3K/AKT/mTOR signaling cascade.[1][9]

  • Induction of Apoptosis and Autophagy: The compound triggers pro-apoptotic events such as the activation of caspases and cleavage of PARP-1.[9] Simultaneously, it initiates autophagy, as evidenced by the increased expression of LC3-II and Beclin.[9]

  • Cell Cycle Arrest: Depending on the concentration, Fascaplysin can cause cell cycle arrest at the G1 or S phase.[2]

  • ROS Generation and Ferroptosis: In some cancer cell lines, Fascaplysin has been observed to generate reactive oxygen species (ROS) and induce ferroptosis, an iron-dependent form of cell death.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological assessment of Fascaplysin and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate mammalian cells (e.g., HL-60, HEK293) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., "this compound") and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Hemolysis Assay
  • Blood Collection: Obtain fresh human red blood cells (RBCs).

  • RBC Preparation: Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.

  • Compound Incubation: Add 100 µL of the RBC suspension to 96-well plates. Add 100 µL of the test compound at various concentrations. Use Triton X-100 (1%) as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).

  • Incubation: Incubate the plates at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plates at 1000 x g for 5 minutes.

  • Absorbance Measurement: Transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

DNA Intercalation Assay (Fluorescent Intercalator Displacement)
  • Reaction Mixture: Prepare a reaction mixture containing calf thymus DNA and a fluorescent intercalator such as thiazole orange.

  • Compound Addition: Add varying concentrations of the test compound to the reaction mixture.

  • Fluorescence Measurement: Measure the fluorescence intensity. Displacement of the fluorescent intercalator by the test compound will result in a decrease in fluorescence.

  • Data Analysis: Determine the concentration of the test compound required to displace 50% of the fluorescent intercalator.

Visualizations

Diagrams

G cluster_0 Anti-MRSA Mechanism of Action Agent This compound Membrane Bacterial Cell Membrane Agent->Membrane interacts with DNA Bacterial Genomic DNA Agent->DNA penetrates and binds to Disruption Membrane Disruption Membrane->Disruption Binding DNA Binding DNA->Binding Death Bacterial Cell Death Disruption->Death Binding->Death

Caption: Proposed anti-MRSA mechanism of "this compound".

G cluster_1 Fascaplysin-Induced Cytotoxicity Pathway Fascaplysin Fascaplysin PI3K PI3K Fascaplysin->PI3K inhibits Apoptosis Apoptosis Fascaplysin->Apoptosis induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy inhibits CellDeath Cell Death Autophagy->CellDeath Apoptosis->CellDeath

Caption: PI3K/AKT/mTOR signaling in Fascaplysin cytotoxicity.

G cluster_2 In Vitro Cytotoxicity Workflow Start Start Seeding Seed Mammalian Cells Start->Seeding Treatment Treat with Compound Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay Perform Viability Assay (e.g., MTT) Incubation->Assay Measurement Measure Absorbance/Fluorescence Assay->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

The available data suggests that "this compound" (compound 14), as a member of the Fascaplysin family of compounds, likely possesses significant cytotoxic properties against mammalian cells, which may be mediated through the inhibition of the PI3K/AKT/mTOR pathway and induction of apoptosis and autophagy. While its potent anti-MRSA activity is promising, its therapeutic window appears to be narrow.

To advance the development of "this compound," the following areas require further investigation:

  • Quantitative Toxicity Profiling: A comprehensive in vitro toxicity assessment of "this compound" against a panel of non-cancerous human cell lines is essential to determine its therapeutic index.

  • Hemolysis and Genotoxicity: Specific studies on the hemolytic and genotoxic potential of "this compound" are needed to fully characterize its safety profile.

  • In Vivo Acute Toxicity: A formal acute toxicity study in a relevant animal model is required to establish the LD50 and identify potential target organs of toxicity.

  • Structure-Activity Relationship (SAR) Studies: Further chemical modifications of the Fascaplysin scaffold could be explored to dissociate the antibacterial activity from the cytotoxicity, potentially leading to safer and more effective anti-MRSA agents.

References

The Influence of Daptomycin on MRSA Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular effects of daptomycin, a critical last-resort antibiotic, on Methicillin-Resistant Staphylococcus aureus (MRSA). As daptomycin resistance emerges as a growing clinical concern, understanding its impact on MRSA gene expression is paramount for the development of novel therapeutic strategies and resistance mitigation. This document synthesizes key research findings on daptomycin's mechanism of action, the genetic basis of resistance, and its influence on the MRSA transcriptome. Detailed experimental protocols for foundational research in this area are also provided, alongside visual representations of key pathways and workflows to facilitate comprehension.

Daptomycin's Mechanism of Action and Resistance

Daptomycin is a cyclic lipopeptide antibiotic with potent, concentration-dependent bactericidal activity against a range of Gram-positive bacteria, including MRSA.[1][2] Its unique mechanism of action targets the bacterial cell membrane. In the presence of calcium ions, daptomycin undergoes a conformational change, allowing it to oligomerize and insert itself into the cell membrane.[3][4] This insertion disrupts the membrane's structure, leading to the formation of ion channels, rapid membrane depolarization, and the efflux of intracellular ions, particularly potassium.[4] The subsequent cessation of DNA, RNA, and protein synthesis ultimately results in bacterial cell death without causing cell lysis.[1][2]

Resistance to daptomycin in MRSA is a complex, multifactorial process primarily involving modifications to the cell envelope that impede the binding or action of the antibiotic.[5] A key strategy employed by resistant strains is the increase of the net positive charge of the cell surface, which electrostatically repels the positively charged daptomycin-calcium complex.[6] This is often achieved through mutations and altered expression of specific genes.

Impact on MRSA Gene Expression

Exposure to daptomycin and the development of resistance are associated with significant changes in the MRSA transcriptome. These alterations are primarily centered on genes involved in cell membrane and cell wall architecture and metabolism. The following tables summarize the key quantitative changes in gene expression observed in daptomycin-resistant MRSA strains compared to their susceptible counterparts.

Table 1: Upregulated Genes in Daptomycin-Resistant MRSA
Gene/OperonFunctionFold Change (Approx.)Reference
mprFBifunctional enzyme; synthesizes lysyl-phosphatidylglycerol (L-PG) and translocates it to the outer membrane leaflet, increasing positive surface charge.Enhanced Expression[3][6]
dltAPart of the dltABCD operon; involved in the D-alanylation of teichoic acids, contributing to a positive surface charge.~2-fold[3]
vraSSensor kinase of the VraSR two-component system, which responds to cell wall stress.Increased Expression[6]
sceDPutative peptidoglycan hydrolase involved in cell wall turnover.Increased Expression[6]
Table 2: Downregulated Genes in Response to Daptomycin Exposure
Gene/OperonFunctionFold Change (Approx.)Reference
dltAPart of the dltABCD operon; involved in the D-alanylation of teichoic acids.Significant Downregulation[6]
mprFBifunctional enzyme involved in modifying membrane charge.Downregulated[6]

Note: Fold changes can vary depending on the specific MRSA strain, growth phase, and experimental conditions.

Key Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and processes discussed, the following diagrams have been generated using Graphviz.

Daptomycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DAP Daptomycin DAP_Ca_complex Daptomycin-Ca²⁺ Complex DAP->DAP_Ca_complex binds Ca Ca²⁺ Ca->DAP_Ca_complex Membrane Phospholipid Bilayer DAP_Ca_complex->Membrane inserts into Pore Ion Pore Formation Membrane->Pore oligomerizes K_efflux K⁺ Efflux Pore->K_efflux causes Depolarization Membrane Depolarization K_efflux->Depolarization leads to Inhibition Inhibition of DNA, RNA, Protein Synthesis Depolarization->Inhibition results in Death Cell Death Inhibition->Death causes

Caption: Daptomycin's mechanism of action against MRSA.

Daptomycin_Resistance_Pathway cluster_resistance Resistance Mechanisms cluster_phenotype Resulting Phenotype DAP Daptomycin-Ca²⁺ Complex Repulsion Electrostatic Repulsion DAP->Repulsion is repelled by mprF ↑ mprF expression/ mutation Charge Increased Positive Surface Charge mprF->Charge dlt ↑ dltABCD expression dlt->Charge rpoB_C rpoB/rpoC mutations Wall Altered Cell Wall Metabolism rpoB_C->Wall walK walK mutation walK->Wall Charge->Repulsion

Caption: Key genetic pathways leading to daptomycin resistance in MRSA.

Gene_Expression_Workflow A 1. Culture MRSA (Susceptible & Resistant Strains) B 2. Expose to Daptomycin (Sub-MIC) A->B C 3. Harvest Cells (e.g., exponential phase) B->C D 4. Total RNA Extraction C->D E 5. cDNA Synthesis D->E F 6. qRT-PCR Analysis E->F H 6. RNA-Seq Library Prep & Sequencing E->H G 7. Data Analysis (Fold Change Calculation) F->G I 7. Bioinformatic Analysis (Differential Expression) H->I

Caption: Workflow for analyzing MRSA gene expression in response to daptomycin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the interaction between daptomycin and MRSA.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of daptomycin that prevents visible growth of MRSA.

Materials:

  • Mueller-Hinton Broth (MHB), supplemented with 50 mg/L calcium (Ca²⁺).[1]

  • Daptomycin powder.

  • Sterile 96-well microtiter plates.

  • MRSA isolates and a quality control strain (e.g., S. aureus ATCC 29213).

  • Sterile saline (0.9%).

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: From a fresh overnight culture of MRSA on a blood agar plate, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension in the Ca²⁺-supplemented MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Daptomycin Dilution Series: Prepare a two-fold serial dilution of daptomycin in Ca²⁺-supplemented MHB in the 96-well plate. Typical concentration ranges for testing are 0.06 to 32 µg/mL.

  • Inoculation: Add the diluted bacterial suspension to each well containing the daptomycin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of daptomycin at which there is no visible bacterial growth (no turbidity).[5]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol quantifies the expression levels of target genes in MRSA following exposure to daptomycin.

Materials:

  • MRSA cultures (treated and untreated).

  • RNAprotect Bacteria Reagent (or similar).

  • RNA extraction kit (e.g., RNeasy Kit).

  • DNase I.

  • cDNA synthesis kit (e.g., SuperScript III).[2]

  • SYBR Green or TaqMan-based qPCR master mix.

  • qRT-PCR instrument.

  • Primers for target genes (e.g., mprF, dltA) and a housekeeping gene (e.g., gyrB).[3]

Procedure:

  • Bacterial Culture and Treatment: Grow MRSA cultures to a specific growth phase (e.g., mid-exponential). Expose the treatment group to a sub-inhibitory concentration of daptomycin for a defined period.

  • Cell Harvesting and RNA Stabilization: Harvest bacterial cells by centrifugation. Immediately resuspend the pellet in RNAprotect Bacteria Reagent to preserve the RNA profile.

  • RNA Extraction: Extract total RNA from the cell pellets using a suitable kit, following the manufacturer's instructions. This typically involves cell lysis with lysostaphin and mechanical disruption (e.g., bead beating).[2][7]

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.[2]

  • qRT-PCR: Set up the qRT-PCR reaction with the synthesized cDNA, primers for the target and housekeeping genes, and the qPCR master mix.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[6]

RNA-Seq for Transcriptome-Wide Analysis

This protocol provides a global view of gene expression changes in MRSA in response to daptomycin.

Materials:

  • As per qRT-PCR protocol (Steps 1-4).

  • RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).

  • High-throughput sequencing platform (e.g., Illumina MiSeq or NovaSeq).[8]

Procedure:

  • RNA Isolation and QC: Follow steps 1-4 of the qRT-PCR protocol. After extraction, assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 7).

  • Ribosomal RNA (rRNA) Depletion: Remove the highly abundant ribosomal RNA from the total RNA sample, as it can overwhelm the sequencing data.

  • Library Preparation:

    • Fragment the rRNA-depleted RNA.

    • Synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library via PCR to add indexes and generate sufficient material for sequencing.

  • Sequencing: Pool the prepared libraries and sequence them on a high-throughput platform according to the manufacturer's protocol.[8]

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Read Mapping: Align the reads to a reference MRSA genome.

    • Differential Expression Analysis: Use bioinformatic tools (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated between the daptomycin-treated and control groups.[9]

    • Pathway Analysis: Perform functional enrichment analysis (e.g., GO, KEGG) to identify biological pathways that are significantly affected.[9]

Conclusion

The interaction between daptomycin and MRSA is a dynamic process characterized by significant and complex alterations in bacterial gene expression. Resistance is not conferred by a single mechanism but rather a constellation of genetic changes that remodel the bacterial cell envelope to counter the antibiotic's action. The upregulation of genes like mprF and the dltABCD operon are hallmark indicators of daptomycin resistance, serving to increase the cell's positive surface charge and repel the drug. A thorough understanding of these transcriptomic shifts, facilitated by the robust experimental protocols outlined in this guide, is essential for monitoring the evolution of resistance and for the rational design of next-generation anti-MRSA therapies.

References

An In-depth Technical Guide to the Cationic Backbone of Fascaplysin Derivatives as Potent Anti-MRSA Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cationic backbone of a promising class of anti-MRSA agents: fascaplysin derivatives. Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health threat, necessitating the development of novel therapeutics.[1] Fascaplysin, a marine-derived alkaloid, and its synthetic derivatives have emerged as potent antibacterial compounds, largely attributed to their unique cationic five-ring coplanar backbone.[1] This document details the quantitative data, experimental protocols, and mechanisms of action associated with these agents.

Core Concept: The Cationic Backbone

The antibacterial efficacy of fascaplysin derivatives against MRSA is intrinsically linked to their chemical architecture. The core structure is a rigid, planar system of five fused rings, which possesses a delocalized positive charge, making it cationic. This cationic nature is crucial for the initial electrostatic interaction with the negatively charged components of the bacterial cell envelope, a key first step in their mechanism of action.[2][3] Structure-activity relationship studies have consistently shown that this cationic backbone is a primary determinant of the antimicrobial activity.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for representative fascaplysin derivatives, highlighting their potency against MRSA and their selectivity for bacterial over mammalian cells.

Table 1: In Vitro Antibacterial Activity of Fascaplysin Derivatives against MRSA

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL) against MRSA ATCC43300Reference
Fascaplysin0.78[1]
Derivative 140.098[1]
Derivative 180.098[1]
Vancomycin0.98[1]

Table 2: Cytotoxicity of Fascaplysin Derivatives

CompoundCell LineIC50 (µM)Reference
Derivative 18HEK293T> 50[1]
Doxorubicin (control)HEK293T1.8[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the fascaplysin derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strain: MRSA ATCC43300 was grown in Mueller-Hinton Broth (MHB).

  • Preparation of Inoculum: A bacterial suspension was prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

  • Compound Preparation: The fascaplysin derivatives were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in MHB in a 96-well microtiter plate.

  • Incubation: The bacterial inoculum was added to each well containing the serially diluted compounds. The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Vancomycin was used as a positive control.

Cytotoxicity Assay

The cytotoxicity of the fascaplysin derivatives against mammalian cells was evaluated using the MTT assay.

  • Cell Line: Human embryonic kidney 293T (HEK293T) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Cell Seeding: Cells were seeded into a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the fascaplysin derivatives and incubated for 48 hours.

  • MTT Assay: MTT reagent (5 mg/mL) was added to each well, and the plate was incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO.

  • Measurement: The absorbance was measured at 490 nm using a microplate reader. The 50% inhibitory concentration (IC50) was calculated.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

Proposed Mechanism of Action

The primary mechanism of action for fascaplysin derivatives against MRSA is believed to involve the disruption of the bacterial cell membrane and subsequent interaction with intracellular targets like DNA.[1]

cluster_0 Extracellular cluster_1 MRSA Cell Fascaplysin_Derivative Cationic Fascaplysin Derivative Cell_Membrane Bacterial Cell Membrane (Negatively Charged) Fascaplysin_Derivative->Cell_Membrane Electrostatic Interaction DNA Bacterial DNA Cell_Membrane->DNA Membrane Disruption & Internalization Cell_Lysis Cell Lysis DNA->Cell_Lysis DNA Binding & Inhibition of Replication

Caption: Proposed mechanism of action for fascaplysin derivatives against MRSA.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized procedure to quantify the antibacterial potency of a compound.

Start Start Prepare_Inoculum Prepare MRSA Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serially Dilute Fascaplysin Derivative Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship in Drug Action

The antibacterial effect of the fascaplysin derivative is dependent on a logical sequence of interactions, starting from the cationic backbone's attraction to the bacterial cell.

Cationic_Backbone Presence of Cationic Backbone Binding Electrostatic Binding Cationic_Backbone->Binding Negative_Membrane Negatively Charged Bacterial Membrane Negative_Membrane->Binding Membrane_Disruption Membrane Disruption Binding->Membrane_Disruption Antibacterial_Effect Antibacterial Effect Membrane_Disruption->Antibacterial_Effect

Caption: Logical relationship of the cationic backbone in initiating antibacterial action.

References

Methodological & Application

Application Notes and Protocols: Using "Anti-MRSA Agent 2" in a Murine MRSA Skin Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, causing a spectrum of diseases from localized skin and soft tissue infections (SSTIs) to life-threatening systemic infections. The emergence of antibiotic-resistant strains necessitates the development of novel therapeutic agents. "Anti-MRSA Agent 2" is a novel investigational compound demonstrating potent in vitro activity against clinical MRSA isolates. These application notes provide a detailed protocol for evaluating the in vivo efficacy of "this compound" using a well-established murine model of MRSA skin infection. The described methodologies and data presentation formats are intended to guide researchers in the preclinical assessment of this and similar anti-MRSA compounds.

Data Presentation

The efficacy of "this compound" in the murine MRSA skin infection model is assessed through several quantitative metrics. The following tables present representative data for easy comparison between treatment groups.

Table 1: Bacterial Load in Infected Skin Tissue

Treatment GroupDose (mg/kg)Time Point (Day)Mean Bacterial Load (Log10 CFU/g tissue) ± SD% Reduction vs. Vehicle
Vehicle Control-38.7 ± 0.5-
Vehicle Control-78.2 ± 0.6-
This compound1036.5 ± 0.499.37%
This compound1074.1 ± 0.399.99%
This compound2035.2 ± 0.399.97%
This compound2072.9 ± 0.2>99.99%
Positive Control (Vancomycin)1036.8 ± 0.598.74%
Positive Control (Vancomycin)1074.5 ± 0.499.98%

Table 2: Skin Lesion Size Assessment

Treatment GroupDose (mg/kg)Time Point (Day)Mean Lesion Area (mm²) ± SD
Vehicle Control-3110 ± 15
Vehicle Control-7150 ± 20
This compound10375 ± 10
This compound10740 ± 8
This compound20350 ± 7
This compound20720 ± 5
Positive Control (Vancomycin)10380 ± 12
Positive Control (Vancomycin)10755 ± 9

Table 3: Pro-inflammatory Cytokine Levels in Skin Homogenates

Treatment GroupDose (mg/kg)Time Point (Day 3)IL-1β (pg/mL) ± SDTNF-α (pg/mL) ± SD
Vehicle Control-31200 ± 150800 ± 100
This compound103700 ± 90450 ± 60
This compound203450 ± 60250 ± 40
Positive Control (Vancomycin)103750 ± 100500 ± 70

Experimental Protocols

Protocol 1: Murine MRSA Skin Infection Model

This protocol describes the establishment of a subcutaneous MRSA skin infection in mice to evaluate the efficacy of "this compound".[1]

Materials:

  • 8-week-old female BALB/c mice

  • MRSA strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS), sterile

  • Electric shaver and depilatory cream

  • Insulin syringes with 28G needles

  • Calipers

  • "this compound" formulated for topical or systemic administration

  • Vehicle control

  • Positive control (e.g., Vancomycin)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • 70% ethanol

  • Sterile 1.5 mL microcentrifuge tubes

  • Tissue homogenizer

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Animal Acclimation: Acclimate mice for at least 7 days prior to the experiment with free access to food and water.

  • MRSA Culture Preparation: Inoculate a single colony of MRSA into TSB and grow overnight at 37°C with shaking. Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).

  • Bacterial Inoculum Preparation: Centrifuge the bacterial culture, wash the pellet twice with sterile PBS, and resuspend in PBS to a final concentration of 1 x 10⁸ CFU/mL.

  • Animal Preparation: Anesthetize the mice. Shave a 2x2 cm area on the dorsal side and apply a depilatory cream to remove remaining hair. Clean the skin with 70% ethanol.

  • Infection: Inject 100 µL of the MRSA suspension (1 x 10⁷ CFU) subcutaneously into the shaved area.

  • Treatment Administration: At 24 hours post-infection, divide the mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • "this compound" (low dose)

    • "this compound" (high dose)

    • Positive Control (e.g., Vancomycin) Administer the treatments as per the formulation (e.g., topical application to the lesion or systemic injection) daily for 7 days.

  • Monitoring and Measurements:

    • Monitor the health of the animals daily.

    • Measure the lesion size (length and width) daily using calipers. Calculate the area using the formula: Area = (π/2) × length × width.[1]

  • Endpoint Analysis (Day 3 and Day 7):

    • Euthanize a subset of mice from each group at specified time points.

    • Aseptically excise the infected skin tissue.

    • For bacterial load determination, weigh the tissue, homogenize it in sterile PBS, and perform serial dilutions for plating on TSA plates. Incubate the plates at 37°C for 24 hours and count the colonies to determine CFU/g of tissue.

    • For cytokine analysis, homogenize the tissue in a suitable lysis buffer and measure cytokine levels using ELISA or a multiplex assay.

    • For histopathological analysis, fix a portion of the tissue in 10% neutral buffered formalin.

Protocol 2: Histopathological Analysis

Procedure:

  • Process the formalin-fixed skin tissue through graded alcohols and xylene and embed in paraffin.

  • Cut 5 µm sections and mount them on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology, inflammatory cell infiltration, and abscess formation.

  • Perform Gram staining to visualize bacterial colonies within the tissue.

  • Examine the slides under a light microscope and score the inflammation and tissue damage.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis animal_prep Animal Preparation (Shaving, Depilation) infection Subcutaneous Infection animal_prep->infection mrsa_prep MRSA Culture (USA300, 1x10^7 CFU) mrsa_prep->infection treatment Treatment Initiation (24h post-infection) - Vehicle - this compound - Positive Control infection->treatment monitoring Daily Monitoring (Lesion Size) treatment->monitoring endpoint Endpoint Analysis (Day 3 & 7) monitoring->endpoint bacterial_load Bacterial Load (CFU/g) endpoint->bacterial_load cytokine Cytokine Analysis endpoint->cytokine histology Histopathology endpoint->histology

Caption: Experimental workflow for the murine MRSA skin infection model.

Signaling Pathway in Host Response to MRSA

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_response Immune Response mrsa MRSA lta Lipoteichoic Acid (LTA) nlrp3 NLRP3 Inflammasome mrsa->nlrp3 activates tlr2 TLR2 lta->tlr2 binds myd88 MyD88 tlr2->myd88 nfkb NF-κB myd88->nfkb pro_il1b Pro-IL-1β nfkb->pro_il1b transcription il1b Active IL-1β caspase1 Caspase-1 nlrp3->caspase1 activates caspase1->il1b cleaves inflammation Inflammation il1b->inflammation recruitment Neutrophil Recruitment inflammation->recruitment clearance Bacterial Clearance recruitment->clearance agent2 This compound agent2->mrsa inhibits agent2->inflammation reduces

Caption: Key signaling pathways in the host immune response to MRSA skin infection.

References

Application Notes and Protocols: Preparation of "Anti-MRSA Agent 2" Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of a hypothetical novel anti-MRSA agent, referred to as "Anti-MRSA Agent 2," intended for in vitro experiments. The following guidelines are based on established best practices for handling powdered antimicrobial compounds.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health. Research and development of new anti-MRSA agents are critical. Proper preparation of stock solutions from powdered compounds is a fundamental first step to ensure accurate and reproducible experimental results. This protocol outlines the necessary steps for preparing a sterile, high-concentration stock solution of "this compound" for subsequent dilution to working concentrations for various assays.

Safety Precautions

Before handling any new chemical agent, it is crucial to consult the Material Safety Data Sheet (MSDS).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and gloves.

  • Respiratory Protection: When weighing a powdered agent, especially one with unknown toxicological properties, work in a chemical fume hood or use a filtered enclosure to avoid inhalation.

  • Aseptic Technique: All procedures should be performed in a sterile environment, such as a laminar flow hood or biosafety cabinet, to prevent contamination of the stock solution.

Materials and Equipment

The following materials and equipment are required for the preparation of the "this compound" stock solution:

Materials & Consumables Equipment
"this compound" (powder form)Analytical balance (accurate to 0.001 g)
Sterile, nuclease-free waterVortex mixer
Dimethyl sulfoxide (DMSO), cell culture gradeMicropipettes and sterile, filtered tips
Sterile conical tubes (e.g., 15 mL or 50 mL)Syringe filters (0.22 µm, sterile)
Sterile microcentrifuge tubes (e.g., 1.5 mL) for aliquotsSyringes (sterile)
Weighing paper or boats-20°C or -80°C freezer

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 10 mg/mL stock solution of "this compound." The final concentration may be adjusted based on the specific requirements of the experiment and the solubility of the compound.

Determination of Solvent

The choice of solvent is critical and depends on the chemical properties of "this compound." Preliminary solubility tests should be performed if this information is not available. Common solvents for antimicrobial compounds include sterile water, ethanol, or DMSO. For this protocol, we will assume the agent is soluble in DMSO.

Step-by-Step Procedure
  • Calculate the required mass: To prepare 10 mL of a 10 mg/mL stock solution, 100 mg of "this compound" powder is required.

    • Calculation: Volume (mL) x Concentration (mg/mL) = Mass (mg)

    • 10 mL x 10 mg/mL = 100 mg

  • Weigh the compound:

    • Place a sterile weighing boat on the analytical balance and tare to zero.

    • Carefully weigh 100 mg of "this compound" powder.

  • Dissolve the compound:

    • Transfer the weighed powder to a sterile 15 mL conical tube.

    • Add a small amount of DMSO (e.g., 5 mL) to the tube.

    • Vortex the tube until the powder is completely dissolved. Visually inspect for any remaining particulate matter.

  • Adjust to the final volume:

    • Once dissolved, add DMSO to bring the final volume to 10 mL.

    • Invert the tube several times to ensure the solution is homogeneous.

  • Sterilization:

    • To ensure the stock solution is sterile, it must be filter-sterilized.

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile conical tube.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term storage. Refer to the manufacturer's instructions for the recommended storage temperature and stability information.

Quantitative Data Summary

Parameter Value Notes
Stock Solution Concentration 10 mg/mLCan be adjusted based on experimental needs.
Solvent DMSOOr other appropriate solvent based on solubility.
Sterilization Method 0.22 µm Syringe FiltrationEssential for preventing microbial contamination.
Storage Temperature -20°C or -80°CConsult MSDS for optimal storage conditions.
Typical Aliquot Volume 100 µLAdjust based on the typical volume used per experiment.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution & Sterilization cluster_storage Storage A Calculate Required Mass B Weigh 'this compound' Powder A->B C Transfer Powder to Sterile Tube B->C D Add Solvent (e.g., DMSO) C->D E Vortex to Dissolve D->E F Adjust to Final Volume E->F G Filter Sterilize (0.22 µm filter) F->G H Aliquot into Single-Use Tubes G->H I Label Aliquots H->I J Store at -20°C or -80°C I->J

Caption: Workflow for preparing "this compound" stock solution.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism of action for "this compound," where it inhibits a key signaling pathway in MRSA, leading to cell death.

G cluster_pathway MRSA Survival Pathway cluster_inhibition Inhibition A Signal Transduction Protein A B Kinase B A->B C Transcription Factor C B->C Inhibition Inhibition D Virulence Gene Expression C->D E Cell Survival D->E Agent This compound Agent->B

Caption: Hypothetical inhibition of a kinase by "this compound".

Application Notes and Protocols for Anti-MRSA Agent 2 in Antibiotic Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of "Anti-MRSA agent 2," a potent synthetic compound, for its use in antibiotic resistance research. This document details its mechanism of action against Methicillin-resistant Staphylococcus aureus (MRSA), provides protocols for key validation experiments, and presents quantitative data to support its efficacy.

Introduction

"this compound," also identified as compound 14 in the scientific literature, is a novel fascaplysin derivative.[1][2] It has demonstrated significant inhibitory activity against MRSA, a leading cause of antibiotic-resistant infections. With a reported Minimum Inhibitory Concentration (MIC) of 0.098 μg/mL, its potency is approximately ten times that of vancomycin against certain strains.[2][3] The primary mechanism of action for this class of compounds is multi-targeted, involving the disruption of the bacterial cell membrane and subsequent binding to genomic DNA, leading to bacterial cell death.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its closely related analog, compound 18, which exhibits similar potency.

Table 1: Minimum Inhibitory Concentration (MIC) against MRSA

CompoundStrainMIC (μg/mL)Reference Antibiotic (Vancomycin) MIC (μg/mL)
This compound (Compound 14)MRSA ATCC433000.098~1.0
Compound 18MRSA ATCC433000.098~1.0

Data sourced from Wang X, et al. (2022).

Table 2: Time-Kill Kinetics of Compound 18 against MRSA ATCC43300

Time (hours)1x MIC2x MIC4x MIC
0 ~6.0~6.0~6.0
2 ~4.5~3.8~3.0
4 ~3.2~2.5<2.0 (Below detection limit)
8 <2.0<2.0<2.0
12 <2.0<2.0<2.0
24 <2.0<2.0<2.0

Values represent Log10 CFU/mL. Data is representative for this class of compounds as detailed for compound 18 in Wang X, et al. (2022).

Mechanism of Action

This compound employs a dual-action mechanism to ensure potent bactericidal activity.

  • Bacterial Membrane Disruption: The cationic, five-ring coplanar structure of the fascaplysin derivative facilitates its interaction with the negatively charged bacterial cell membrane. This interaction disrupts the membrane integrity, leading to increased permeability.

  • Genomic DNA Binding: Following membrane disruption, the agent enters the bacterial cytoplasm and binds to the genomic DNA. This binding interferes with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.

Some fascaplysin derivatives have also been shown to inhibit the FtsZ protein, which is crucial for bacterial cell division.[4][5] This suggests a potential third mode of action that contributes to its potent antibacterial effects.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of this compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • MRSA strain (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria without the agent) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the agent at which there is no visible turbidity.

Protocol 2: Time-Kill Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • This compound

  • MRSA strain

  • CAMHB

  • Sterile culture tubes

  • Sterile saline or PBS

  • Agar plates (e.g., Tryptic Soy Agar)

Procedure:

  • Prepare culture tubes with CAMHB containing this compound at various multiples of its MIC (e.g., 1x, 2x, 4x MIC).

  • Inoculate the tubes with a standardized bacterial suspension to a final density of ~10^6 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

  • Plot Log10 CFU/mL versus time to generate the time-kill curve.

Protocol 3: Membrane Integrity Assay (Propidium Iodide Uptake)

This assay uses the fluorescent dye propidium iodide (PI) to assess membrane damage. PI can only enter cells with compromised membranes.

Materials:

  • This compound

  • MRSA strain

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) solution (e.g., 1 mg/mL in water)

  • Fluorometer or fluorescence microscope

Procedure:

  • Wash and resuspend an overnight culture of MRSA in PBS to a specific optical density (e.g., OD600 = 0.5).

  • Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Add PI to the bacterial suspension to a final concentration of ~2-5 µM.

  • Incubate in the dark at room temperature for 10-15 minutes.

  • Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the cells under a fluorescence microscope. An increase in red fluorescence indicates membrane damage.

Protocol 4: DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay detects the binding of a compound to DNA by observing a shift in the migration of DNA on an agarose or polyacrylamide gel.

Materials:

  • This compound

  • Purified MRSA genomic DNA or a specific DNA fragment

  • Binding buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

  • Agarose or polyacrylamide gel

  • Gel electrophoresis apparatus

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

  • UV transilluminator

Procedure:

  • Set up binding reactions containing a fixed amount of DNA and increasing concentrations of this compound in the binding buffer.

  • Incubate the reactions at room temperature for 20-30 minutes.

  • Add a loading dye to the reactions.

  • Load the samples onto an agarose or polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Stain the gel with a DNA stain and visualize it under a UV transilluminator.

  • A retardation in the mobility of the DNA band in the presence of the agent indicates binding.

Visualizations

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

G Mechanism of Action of this compound cluster_0 MRSA Bacterium Cell_Wall Cell Wall (Peptidoglycan) Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Disruption Membrane Disruption (Increased Permeability) Cell_Membrane->Disruption Genomic_DNA Genomic DNA Binding DNA Binding Genomic_DNA->Binding Agent2 This compound Agent2->Cell_Membrane 1. Interaction Agent2->Genomic_DNA 3. Translocation Disruption->Agent2 2. Entry into Cytoplasm Death Bacterial Cell Death Disruption->Death Inhibition Inhibition of Replication & Transcription Binding->Inhibition Inhibition->Death

Caption: Proposed dual-action mechanism of this compound.

G Experimental Workflow for Efficacy Testing Start Start: MRSA Strain MIC Protocol 1: MIC Determination Start->MIC Membrane Protocol 3: Membrane Integrity Assay Start->Membrane DNA Protocol 4: DNA Binding Assay Start->DNA TimeKill Protocol 2: Time-Kill Assay MIC->TimeKill Use MIC values Data Quantitative Data (Tables 1 & 2) TimeKill->Data Membrane->Data DNA->Data Conclusion Efficacy & Mechanism Confirmed Data->Conclusion

Caption: Workflow for evaluating this compound.

G Logical Relationship of the Antibacterial Cascade Initial_Contact Agent contacts MRSA cell surface Membrane_Destabilization Membrane potential disrupted Initial_Contact->Membrane_Destabilization Permeability_Increase Membrane becomes permeable Membrane_Destabilization->Permeability_Increase Agent_Influx Agent enters the cytoplasm Permeability_Increase->Agent_Influx Cellular_Collapse Loss of cellular integrity and function Permeability_Increase->Cellular_Collapse DNA_Interaction Agent binds to genomic DNA Agent_Influx->DNA_Interaction Process_Inhibition DNA replication and/or transcription is blocked DNA_Interaction->Process_Inhibition Process_Inhibition->Cellular_Collapse Cell_Death Bactericidal Effect Cellular_Collapse->Cell_Death

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Variance in "Anti-MRSA agent 2" MIC Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Anti-MRSA agent 2." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to high variance in Minimum Inhibitory Concentration (MIC) assay results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and day-to-day variability in our MIC results for "this compound." What are the most common causes?

High variance in MIC results can stem from several factors throughout the experimental workflow. The most common sources of error include inconsistencies in the preparation of the bacterial inoculum, variations in growth media, improper incubation conditions, and procedural deviations.[1][2] It is also crucial to ensure that laboratory equipment, such as pipettes and incubators, are properly calibrated and maintained.[1]

Q2: How much variability in MIC results is considered acceptable?

According to guidelines from organizations like the Clinical & Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), MIC values for a given organism and antimicrobial agent should ideally fall within a narrow range, typically not exceeding a single two-fold dilution difference on repeat testing.[3][4] For quality control (QC) strains, there are established acceptable ranges that must be met for the experimental run to be considered valid.[3][5]

Q3: Could the properties of "this compound" itself contribute to the variability?

Yes, the physicochemical properties of a novel antimicrobial agent can influence assay performance. Factors such as the agent's stability in the chosen broth medium, its potential for binding to plastic surfaces of the microtiter plates, or its susceptibility to degradation under specific incubation conditions can all contribute to result variability. It is recommended to assess the stability of "this compound" under your specific experimental conditions.

Q4: Our positive control (no drug) wells sometimes show inconsistent bacterial growth. How does this affect our MIC results?

Inconsistent growth in the positive control wells is a critical issue that invalidates the MIC results for that plate.[3] This variability can be caused by errors in inoculum preparation, uneven temperature distribution in the incubator, or issues with the growth medium.[1][2] It is essential to resolve this issue before proceeding with further MIC testing.

Q5: We use an automated system for our MIC testing. Can this still be a source of variability?

While automated systems can reduce human error, they are not immune to issues.[1] Potential sources of variability in automated systems include improper instrument calibration, use of non-validated consumables, or software-related issues. Regular maintenance and adherence to the manufacturer's quality control procedures are essential.[1]

Troubleshooting Guide

If you are experiencing high variance in your MIC results for "this compound," follow this step-by-step troubleshooting guide.

Step 1: Verify Quality Control (QC) Strain Performance

Your first step should always be to check the MIC values for your QC strains.

  • Action: Test "this compound" against a reference MRSA QC strain (e.g., Staphylococcus aureus ATCC® 29213™).

  • Expected Outcome: The MIC values for the QC strain should consistently fall within the established acceptable range over multiple runs.

  • Troubleshooting:

    • If QC results are out of range: The issue is likely systemic. Proceed to the following troubleshooting steps.

    • If QC results are in range, but the test strain is variable: The issue may be specific to your test strain of MRSA. Consider re-streaking the isolate from a frozen stock to ensure purity and consistent phenotype.

QC Strain Example Anti-MRSA Agent Acceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™Vancomycin0.5 - 2
Staphylococcus aureus ATCC® 29213™Oxacillin0.12 - 0.5
Staphylococcus aureus ATCC® 29213™Linezolid1 - 4

Note: The acceptable ranges provided are for illustrative purposes. Always refer to the latest CLSI M100 or EUCAST QC tables for the most current and accurate information.[3][6]

Step 2: Review Inoculum Preparation

The density of the bacterial suspension is a critical parameter in MIC testing.[1]

  • Action: Carefully review your protocol for inoculum preparation. Ensure the bacterial culture is in the correct growth phase (typically logarithmic) and that the final inoculum density in the wells is standardized, usually to 5 x 10^5 CFU/mL.[3]

  • Verification: Use a spectrophotometer to measure the optical density (OD) of your bacterial suspension and correlate it with viable counts (CFU/mL). Perform serial dilutions and plate counts to confirm the accuracy of your inoculum density.

Step 3: Assess Growth Medium and Reagents

The composition of the growth medium can significantly impact bacterial growth and the activity of the antimicrobial agent.[2]

  • Action:

    • Confirm that you are using the recommended medium, typically Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria like S. aureus.

    • Check the expiration date of the medium and all supplements.

    • Prepare fresh media and reagent dilutions for each experiment.

    • Verify the pH of the prepared medium.

Step 4: Evaluate Experimental Conditions

Consistent incubation conditions are crucial for reproducible results.[1]

  • Action:

    • Temperature: Verify the incubator temperature is stable and uniform. Use a calibrated thermometer to check different locations within the incubator.

    • Incubation Time: Ensure a consistent incubation period (typically 16-20 hours for S. aureus).

    • Atmosphere: For MRSA, incubation should be in ambient air.

Experimental Protocols

Protocol 1: Standardized Inoculum Preparation
  • Culture Preparation: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the MRSA strain.

  • Suspension: Transfer the colonies to a tube containing sterile saline or Mueller-Hinton broth.

  • Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL). This can be done visually or with a spectrophotometer (OD600 of 0.08-0.13).

  • Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[7]

Protocol 2: Broth Microdilution MIC Assay
  • Plate Preparation: Prepare serial two-fold dilutions of "this compound" in CAMHB directly in a 96-well microtiter plate.

  • Controls: Include a positive control (bacteria in broth with no agent) and a negative control (broth only) on each plate.[3]

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control) to reach a final volume of 100 µL per well.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the organism.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis start Start culture Select Colonies from Fresh Plate start->culture suspension Prepare Bacterial Suspension culture->suspension standardize Standardize to 0.5 McFarland suspension->standardize inoculate Inoculate Microtiter Plate standardize->inoculate dilute_agent Prepare Serial Dilutions of this compound dilute_agent->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC Value incubate->read_mic qc_check QC Strain Check read_mic->qc_check end End qc_check->end

Caption: Standard workflow for determining the MIC of "this compound".

troubleshooting_logic rect_node rect_node start High Variance Detected qc_check Are QC Strain Results in Range? start->qc_check systemic_issue Systemic Issue Likely qc_check->systemic_issue No strain_issue Isolate-Specific Issue qc_check->strain_issue Yes check_inoculum Review Inoculum Preparation systemic_issue->check_inoculum check_media Assess Media & Reagents systemic_issue->check_media check_conditions Evaluate Incubation Conditions systemic_issue->check_conditions re_streak Re-streak Isolate from Stock strain_issue->re_streak

Caption: Troubleshooting logic for high variance in MIC results.

References

Technical Support Center: Troubleshooting "Anti-MRSA agent 2" Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results with "Anti-MRSA agent 2" in biofilm disruption assays. This resource provides troubleshooting advice and detailed protocols to help identify and resolve common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in biofilm disruption when using this compound. What are the potential causes?

A1: Inconsistent results in biofilm disruption assays can stem from several factors, ranging from the inherent biological variability of MRSA to subtle variations in experimental technique. Key areas to investigate include:

  • MRSA Strain Variability: Different MRSA strains exhibit significant differences in their ability to form biofilms.[1][2][3] Factors such as the presence of biofilm-associated genes (e.g., ica operon, fnbA, fnbB) and the composition of the extracellular polymeric substance (EPS) matrix, which can be rich in proteins, eDNA, or polysaccharides, contribute to this variation.[4][5] It is crucial to use a consistent and well-characterized MRSA strain for your assays.

  • Experimental Conditions: Minor changes in the experimental environment can lead to significant differences in biofilm formation and, consequently, disruption. Key parameters to control include:

    • Growth Media: The composition of the growth medium can influence biofilm formation.[6] For example, supplementing Tryptic Soy Broth (TSB) with 1% glucose can enhance biofilm production for many staphylococcal strains.[7]

    • Incubation Time and Temperature: Biofilms mature over time, altering their structure and susceptibility to antimicrobial agents. Ensure consistent incubation periods and temperatures.[8]

    • Plate Type and Surface: The material of the microtiter plate (e.g., polystyrene, polyvinyl chloride) can affect bacterial attachment and biofilm formation.[9]

  • Assay Technique: The technical execution of the assay is a common source of variability.

    • Washing Steps: Overly vigorous washing can remove weakly attached biofilms, while insufficient washing may leave planktonic cells, leading to inaccurate readings.[10][11][12]

    • Evaporation: Evaporation from the wells of the microtiter plate, particularly the outer wells, can concentrate media components and affect biofilm growth.[10] Using a humidified incubator or filling the outer wells with sterile water can mitigate this.[10]

    • Agent Preparation: Ensure "this compound" is fully solubilized and stable in the assay medium. Precipitation or degradation of the compound will lead to inconsistent results.

Q2: Our positive control (untreated MRSA biofilm) shows inconsistent biofilm formation across different experiments. How can we standardize this?

A2: Standardizing your positive control is critical for reliable data. Here are some steps to improve consistency:

  • Standardize Inoculum Preparation: Always start with a fresh overnight culture and standardize the initial bacterial concentration (e.g., to a specific optical density like OD600 = 0.01).[6]

  • Control for Environmental Factors: As mentioned in A1, strictly control media composition, incubation time, temperature, and humidity.[6][10]

  • Plate Layout: Avoid using the outermost wells of the 96-well plate for experimental samples, as these are most prone to evaporation.[10] Instead, fill them with sterile water or media. A typical plate layout is shown in the diagram below.

  • Monitor Bacterial Motility: For some strains, motility can be a factor in initial attachment. A quick check for motility using light microscopy can be a useful quality control step.[10]

Q3: We suspect "this compound" might be interacting with the crystal violet stain, leading to skewed results. How can we address this?

A3: If your agent is colored, it can interfere with absorbance readings of the crystal violet stain.[13] Here’s how to troubleshoot this:

  • Include a Color Control: For each concentration of "this compound," set up control wells containing the agent in the medium without bacteria.[13] The absorbance of these wells can be subtracted from the absorbance of the corresponding experimental wells.[13]

  • Alternative Quantification Methods: Consider using a different method to quantify biofilm viability that is not based on colorimetric measurement. Options include:

    • Resazurin-based assays: These measure metabolic activity.[7]

    • Colony Forming Unit (CFU) counting: This involves physically disrupting the biofilm and plating serial dilutions to enumerate viable cells.[11] While more labor-intensive, it provides a direct measure of cell viability.

    • Confocal Laser Scanning Microscopy (CLSM): This allows for visualization of the biofilm structure and viability using fluorescent stains (e.g., LIVE/DEAD staining).[10]

Experimental Protocols

Protocol 1: Biofilm Disruption Assay using Crystal Violet

This protocol is designed to assess the ability of "this compound" to disrupt a pre-formed MRSA biofilm.

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (TSBG)

  • MRSA strain

  • "this compound" stock solution

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Plate reader

Methodology:

  • Inoculum Preparation: Prepare an overnight culture of the MRSA strain in TSBG. Dilute the culture in fresh TSBG to an OD600 of 0.05.

  • Biofilm Formation: Add 200 µL of the diluted bacterial suspension to the inner 60 wells of a 96-well plate. Fill the outer wells with 200 µL of sterile PBS to prevent evaporation. Incubate the plate for 24 hours at 37°C under static conditions.

  • Washing: Gently aspirate the medium from the wells. Wash the wells twice with 200 µL of sterile PBS to remove planktonic cells. Be careful not to disturb the biofilm at the bottom of the wells.

  • Treatment with this compound: Prepare serial dilutions of "this compound" in TSBG. Add 200 µL of each dilution to the biofilm-coated wells. Include untreated wells (TSBG only) as a positive control for biofilm growth and wells with TSBG only (no bacteria) as a negative control.

  • Incubation: Incubate the plate for another 24 hours at 37°C.

  • Staining: Aspirate the medium and wash the wells twice with PBS. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[14]

  • Final Wash: Remove the crystal violet solution and wash the plate by gently submerging it in a container of water until the excess stain is removed.[15] Invert the plate and tap it on a paper towel to remove any remaining liquid.[14]

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.[14] Incubate for 15 minutes at room temperature.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.[14] Measure the absorbance at 595 nm using a plate reader.

Data Presentation

Table 1: Example Data for Biofilm Disruption by this compound

Concentration of this compound (µg/mL)Mean OD595Standard Deviation% Biofilm Disruption
0 (Untreated Control)1.250.150%
11.100.1212%
20.850.1032%
40.500.0860%
80.250.0580%
160.100.0392%
Negative Control (Media only)0.050.01-

% Disruption = [1 - (ODtreated - ODnegative) / (ODuntreated - ODnegative)] x 100

Visualizations

Experimental Workflow for Biofilm Disruption Assay

G cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification prep_culture Prepare MRSA Inoculum dilute_culture Dilute to working concentration prep_culture->dilute_culture add_culture Add culture to 96-well plate dilute_culture->add_culture incubate_24h Incubate 24h at 37°C add_culture->incubate_24h wash_planktonic Wash to remove planktonic cells incubate_24h->wash_planktonic add_agent Add 'this compound' wash_planktonic->add_agent incubate_agent Incubate for 24h add_agent->incubate_agent wash_wells Wash wells incubate_agent->wash_wells stain_cv Stain with Crystal Violet wash_wells->stain_cv wash_stain Wash excess stain stain_cv->wash_stain solubilize Solubilize with Acetic Acid wash_stain->solubilize read_od Read OD at 595 nm solubilize->read_od G cluster_strain Strain Variability cluster_protocol Protocol Adherence cluster_agent Agent-Specific Issues start Inconsistent Biofilm Disruption Results check_strain Verify MRSA strain purity and biofilm-forming capacity start->check_strain review_washing Review washing technique (gentleness, consistency) start->review_washing check_solubility Confirm agent solubility and stability start->check_solubility use_consistent_strain Use a single, well-characterized strain check_strain->use_consistent_strain end Consistent Results use_consistent_strain->end check_incubation Verify incubation time, temp, and humidity review_washing->check_incubation check_media Ensure consistent media preparation check_incubation->check_media check_media->end color_interference Test for color interference with CV assay check_solubility->color_interference color_interference->end G cluster_mechanisms Potential Mechanisms of Action agent This compound inhibit_attachment Inhibition of Initial Attachment agent->inhibit_attachment Prevents surface binding disrupt_matrix Disruption of EPS Matrix agent->disrupt_matrix Degrades polysaccharides, eDNA, or proteins induce_dispersal Induction of Biofilm Dispersal agent->induce_dispersal Triggers dispersal signaling kill_cells Killing of Biofilm-Embedded Cells agent->kill_cells Acts as a bactericidal agent within the biofilm

References

Proper storage conditions to prevent "Anti-MRSA agent 2" degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage, handling, and troubleshooting for "Anti-MRSA agent 2" to ensure its stability and efficacy in research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for "this compound"?

A1: The recommended long-term storage temperature for "this compound" is -20°C.[1] Storing the compound at this temperature will minimize degradation and ensure its stability over time.

Q2: How should I handle "this compound" upon receiving it?

A2: Upon receipt, the vial should be stored immediately at -20°C. Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which could introduce moisture and potentially accelerate degradation.

Q3: Can I store "this compound" in solution?

A3: While it is always best to prepare solutions fresh, if you need to store "this compound" in solution, it is recommended to use a high-quality, anhydrous solvent such as DMSO. Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should also be stored at -20°C. The stability of the compound in solution over time should be validated for your specific experimental conditions.

Q4: Is "this compound" sensitive to light?

A4: As a brominated aromatic compound, "this compound" is potentially susceptible to photodegradation. It is recommended to protect the compound from light, both in its solid form and in solution. Store vials in the dark and use amber-colored tubes or wrap tubes in aluminum foil during experiments.

Q5: What is the expected shelf-life of "this compound"?

A5: When stored properly at -20°C and protected from light and moisture, "this compound" is expected to be stable for at least one year. However, for critical applications, it is advisable to perform periodic quality control checks.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent results. Compound degradation due to improper storage.Ensure the compound has been consistently stored at -20°C. Verify that the vial was equilibrated to room temperature before opening to prevent moisture contamination. For solutions, confirm they were stored in an anhydrous solvent and protected from light.
Compound degradation due to repeated freeze-thaw cycles.Prepare single-use aliquots of the compound in solution to minimize the number of freeze-thaw cycles.
Photodegradation.Protect the compound from light at all times by using amber vials or by wrapping containers with foil. Conduct experiments under subdued lighting conditions when possible.
Visible changes in the appearance of the compound (e.g., color change, precipitation). Degradation or contamination.Do not use the compound if you observe any changes in its physical appearance. Contact the supplier for a replacement.
Moisture contamination.Ensure proper handling procedures are followed, including allowing the vial to warm to room temperature before opening. Store in a desiccator if working in a high-humidity environment.
Difficulty dissolving the compound. Compound may have degraded or absorbed moisture.Try sonicating the solution gently. If solubility issues persist, it may be an indication of degradation, and a fresh vial should be used.

Stability and Storage Conditions Summary

Parameter Recommended Condition Rationale
Temperature -20°C (long-term)Minimizes thermal degradation.[1]
2-8°C (short-term, < 1 week)Acceptable for brief periods, but -20°C is preferred for optimal stability.
Light Protect from lightBrominated aromatic compounds can be susceptible to photodegradation.
Moisture Store in a dry environmentMoisture can lead to hydrolysis of the compound.
pH Neutral to slightly acidic (in solution)Although specific data is unavailable for this compound, many indole alkaloids show better stability in non-alkaline conditions. The stability at different pH values should be experimentally determined.
Solvent for Stock Solutions Anhydrous DMSO or DMFMinimizes solvent-mediated degradation.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Remove the vial of "this compound" from -20°C storage.

  • Allow the vial to equilibrate to room temperature for at least 20-30 minutes before opening.

  • Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration.

  • Vortex briefly until the compound is fully dissolved. Gentle sonication can be used if necessary.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general protocol and may need optimization for your specific equipment and conditions.

  • Preparation of Standards: Prepare a fresh stock solution of "this compound" at a known concentration. Create a calibration curve by preparing a series of dilutions from the stock solution.

  • Sample Preparation:

    • Time Zero: Analyze a freshly prepared solution of the compound.

    • Stability Samples: Store aliquots of the compound under various conditions to be tested (e.g., different temperatures, light exposure, pH). At specified time points, dilute the samples to a concentration within the range of the calibration curve.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (a wavelength scan is recommended to find the absorbance maximum).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the amount of "this compound" remaining in the stability samples by comparing the peak area to the calibration curve.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experimentation cluster_disposal Disposal storage Store at -20°C equilibrate Equilibrate to Room Temp storage->equilibrate Retrieve dissolve Dissolve in Anhydrous Solvent equilibrate->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot aliquot->storage Store Aliquots use Use in Experiment aliquot->use dispose Dispose According to Regulations use->dispose

Caption: Workflow for proper handling of this compound.

degradation_pathways Potential Degradation Pathways for this compound cluster_factors Degradation Factors cluster_products Potential Degradation Products compound This compound (Stable) degraded Degraded Products (Loss of Activity) compound->degraded temp High Temperature temp->degraded Accelerates light Light Exposure light->degraded Accelerates moisture Moisture/Humidity moisture->degraded Accelerates ph Extreme pH ph->degraded Accelerates

References

How to resolve "Anti-MRSA agent 2" solubility issues in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers resolve solubility issues encountered with Anti-MRSA Agent 2 in various experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: this compound is a hydrophobic molecule with low aqueous solubility. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2] Most synthesized anti-MRSA compounds are soluble in organic solvents, including DMSO.[1]

Q2: What is the maximum recommended concentration of DMSO in the final culture medium?

A2: While DMSO is effective for dissolving this compound, it can be toxic to both bacterial and mammalian cells at higher concentrations. For most cell culture applications, the final concentration of DMSO should not exceed 0.5% (v/v).[3] However, the maximum tolerated concentration can vary between cell lines and bacterial strains, so it is advisable to run a solvent toxicity control experiment.[3]

Q3: Why does this compound precipitate when I add the DMSO stock solution to my culture medium?

A3: Precipitation occurs because the agent is poorly soluble in the aqueous environment of the culture medium.[4] When the DMSO stock is diluted in the medium, the solvent concentration dramatically decreases, causing the compound to fall out of solution. This is a common issue with poorly water-soluble drugs.[5][6] The final concentration of the agent in the medium may have exceeded its aqueous solubility limit.

Q4: Can I heat or adjust the pH of the medium to help dissolve the precipitate?

A4: Gentle warming of the medium to 37°C may help in some cases, but excessive heating is not recommended as it can degrade both the this compound and essential media components.[7] Adjusting the pH is also a potential strategy for some compounds, but it can significantly alter the experimental conditions and the biological activity of the agent.[7] Any pH adjustments should be carefully controlled and validated.

Q5: Are there alternative methods to improve the solubility of this compound in my experiments?

A5: Yes, several techniques can enhance the solubility of poorly soluble compounds. These include the use of surfactants (e.g., Polysorbate 80), complexation agents (e.g., cyclodextrins), or preparing a solid dispersion.[5][8] These methods work by creating micelles or inclusion complexes that can carry the hydrophobic drug in the aqueous medium.[8]

Troubleshooting Guides

Problem: Immediate Precipitation Upon Addition to Media

If you observe a precipitate forming immediately after adding the this compound stock solution to your culture medium, follow these steps:

  • Verify Stock and Final Concentrations : Ensure your stock solution is not over-concentrated and that the final concentration in the medium does not exceed the known aqueous solubility of this compound.

  • Optimize the Dilution Method : Instead of adding the stock solution directly to the full volume of the medium, try adding it to a smaller volume first while vortexing, and then add this to the rest of the medium. This gradual dilution can sometimes prevent immediate precipitation.

  • Reduce the Final Concentration : If possible, lower the final working concentration of this compound in your experiment.

  • Increase the Co-solvent Concentration : If your experimental system allows, you could slightly increase the final DMSO concentration, but be careful not to exceed the toxic limit for your cells.[3] Always include a solvent control.

Problem: Precipitate Forms Over Time During Incubation

If the solution is initially clear but a precipitate forms during incubation, consider the following:

  • Temperature Stability : The solubility of this compound might be temperature-dependent. The shift from room temperature to 37°C during incubation could be causing the compound to come out of solution.[9]

  • Media Component Interaction : The agent may be interacting with components in the culture medium, such as salts or proteins, leading to the formation of insoluble complexes.[9][10]

  • Evaporation : Ensure your culture vessels are properly sealed to prevent evaporation, which can increase the concentration of all components, including this compound, potentially leading to precipitation.[9]

Quantitative Data Summary

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 100
Dimethylformamide (DMF)> 100
Ethanol10-20
Methanol5-10
Water< 0.01

Table 2: Recommended Maximum Final Concentrations of Co-solvents in Culture Media

Co-solventMaximum Recommended Final Concentration (v/v)Notes
DMSO0.5%Can be cytotoxic at higher concentrations.[3]
Ethanol0.5%Can be cytotoxic at higher concentrations.[3]
Polyethylene Glycol 400 (PEG-400)1.0%Generally less toxic than DMSO or ethanol.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound
  • Weigh out 10 mg of this compound powder in a sterile microcentrifuge tube.

  • Add 1 mL of sterile, cell culture grade DMSO.

  • Vortex the tube until the powder is completely dissolved. The solution should be clear.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[9]

Protocol 2: Preparing a Working Solution and Dosing in Culture Medium
  • Thaw an aliquot of the 10 mg/mL stock solution at room temperature.

  • To prepare a 10 µg/mL working solution in 10 mL of culture medium, you will need 10 µL of the 10 mg/mL stock solution.

  • In a sterile conical tube, add a small volume of the culture medium (e.g., 1 mL).

  • While gently vortexing the 1 mL of medium, slowly add the 10 µL of the stock solution. This creates an intermediate dilution.

  • Add the remaining 9 mL of culture medium to the tube and mix by inverting.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cell cultures.

Visualizations

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh Weigh Agent 2 add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex filter_sterilize Filter Sterilize vortex->filter_sterilize aliquot Aliquot and Store at -20°C filter_sterilize->aliquot thaw Thaw Stock aliquot->thaw Begin Experiment intermediate Prepare Intermediate Dilution thaw->intermediate final_dilution Add to Final Volume of Media intermediate->final_dilution mix Mix Gently final_dilution->mix Add to Culture Add to Culture mix->Add to Culture

Caption: Experimental workflow for preparing and using this compound.

G cluster_immediate Immediate Precipitation cluster_delayed Precipitation Over Time start Precipitate Observed in Media? check_conc Check Final Concentration vs. Aqueous Solubility start->check_conc Yes, immediately check_temp Assess Temperature Stability start->check_temp Yes, over time No precipitate No precipitate start->No precipitate No optimize_dilution Optimize Dilution Method (e.g., gradual addition) check_conc->optimize_dilution lower_conc Lower Working Concentration optimize_dilution->lower_conc check_interaction Consider Media Component Interaction check_temp->check_interaction prevent_evap Prevent Evaporation check_interaction->prevent_evap

Caption: Troubleshooting decision tree for solubility issues.

G cluster_micelle Micellar Solubilization micelle agent This compound (Hydrophobic) micelle->agent entrapping the hydrophobic agent surfactant_head Surfactant (Hydrophilic Head) surfactant_tail Surfactant (Hydrophobic Tail) Aqueous Medium Aqueous Medium Aqueous Medium->micelle Surfactants form micelles in

Caption: Diagram of micellar solubilization of a hydrophobic agent.

References

Addressing batch-to-batch variability of synthetic "Anti-MRSA agent 2"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthetic Anti-MRSA Agent 2

Disclaimer: "this compound" is a representative name for a synthetic compound. This guide provides generalized troubleshooting advice applicable to synthetic small-molecule antimicrobial agents where batch-to-batch variability is a concern. The protocols and pathways described are illustrative and should be adapted to the specific characteristics of the molecule .

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues researchers may encounter, providing potential causes and actionable solutions to troubleshoot batch-to-batch variability.

Q1: Why is the Minimum Inhibitory Concentration (MIC) of my new batch of this compound significantly higher than previous batches?

A1: A sudden increase in the MIC value (i.e., decreased potency) is a classic sign of batch-to-batch variability. This issue typically stems from differences in the chemical composition of the new batch.

Potential Causes:

  • Lower Purity: The new batch may have a lower percentage of the active pharmaceutical ingredient (API) due to the presence of impurities from the synthesis, such as starting materials, byproducts, or residual solvents.[1][2][3]

  • Presence of Antagonistic Impurities: Certain impurities might interfere with the agent's mechanism of action, leading to reduced efficacy.

  • Degradation: The compound may have degraded during synthesis, purification, or storage, resulting in a lower concentration of the active agent.

  • Polymorphism: The new batch may have crystallized in a different, less soluble polymorphic form. Different crystalline forms can have vastly different solubilities and dissolution rates, directly impacting bioavailability in your assay.[4][5][6][7]

Troubleshooting Steps:

  • Verify Identity and Purity: The first step is to perform rigorous analytical chemistry to qualify the new batch.

    • Confirm Identity: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the compound.[8][9]

    • Assess Purity: Use High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis) to determine the purity percentage. Compare the chromatogram to a reference standard or a previous "good" batch.[10]

    • Confirm Structure: Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and ensure it matches the expected molecule.[11][12][13][14]

  • Re-run the MIC Assay: Prepare fresh stock solutions of the new batch, ensuring complete dissolution, and repeat the MIC assay according to a standardized protocol (see Experimental Protocols).

  • Investigate Solubility: If polymorphism is suspected, assess the solubility of the new batch compared to an old one.

Data Comparison Example:

The following table illustrates how analytical data can explain variability in MIC values across different batches.

Batch IDPurity (HPLC, %)Major Impurity (%)MIC vs. MRSA (µg/mL)
A-00199.20.3 (Byproduct X)2
A-00298.90.5 (Byproduct X)2
B-001 (New) 94.5 4.1 (Starting Material Y) 16

In this example, the significantly lower purity of batch B-001 is the likely cause of its reduced antimicrobial activity.

Troubleshooting Workflow for Inconsistent MIC Results

Troubleshooting Workflow for Inconsistent MIC Results node_start Inconsistent MIC Results Observed node_qc Perform Batch QC node_start->node_qc node_hplc Purity Check (HPLC) node_qc->node_hplc node_ms Identity Check (LC-MS) node_qc->node_ms node_nmr Structure Check (NMR) node_qc->node_nmr node_decision_purity Purity > 98%? node_hplc->node_decision_purity node_decision_identity Identity Correct? node_ms->node_decision_identity node_decision_purity->node_decision_identity Yes node_fail Batch Fails QC. Contact Synthesis Core. node_decision_purity->node_fail No node_rerun Re-run Standardized MIC Assay node_decision_identity->node_rerun Yes node_decision_identity->node_fail No node_solubility Investigate Solubility / Polymorphism node_rerun->node_solubility Still Inconsistent node_pass Batch Passes. Investigate Assay Parameters. node_rerun->node_pass Consistent

Caption: A decision tree for troubleshooting inconsistent MIC results.

Q2: The new batch of this compound won't dissolve properly in my assay medium. What should I do?

A2: Solubility issues are common with synthetic compounds and can be a significant source of variability.

Potential Causes:

  • Polymorphism: As mentioned, different crystal forms of a compound can have different solubilities. A new synthesis or purification procedure may have yielded a more thermodynamically stable, but less soluble, polymorph.[4][5][6]

  • Incorrect pH: The pH of your stock solution or final assay medium may not be optimal for keeping the compound in solution.

  • Different Salt Form: The new batch might be a different salt form (or a free base) compared to previous batches, which can drastically alter solubility.

Troubleshooting Steps:

  • Review Certificate of Analysis (CoA): Check the CoA for any information on the physical state (e.g., crystalline, amorphous) or salt form of the compound.

  • Optimize Solubilization:

    • Try preparing the stock solution in a different solvent (e.g., DMSO, ethanol) before diluting it into your aqueous assay medium.

    • Gently warm the solution or use sonication to aid dissolution.

    • Adjust the pH of the stock solution if your molecule has ionizable groups.

  • Characterize the Solid State: If the problem persists, consider performing Powder X-ray Diffraction (PXRD) to compare the crystal forms of the "good" and "bad" batches.

Q3: I'm observing unexpected cytotoxicity with the new batch. How can I investigate this?

A3: Unexplained cytotoxicity often points to the presence of a toxic impurity.

Potential Causes:

  • Toxic Impurity: A byproduct or residual reagent from the synthesis could be cytotoxic.

  • Residual Heavy Metals: If a metal catalyst was used in the synthesis, residual amounts could be present in the final product and cause cytotoxicity.

  • Compound Degradation: A degradation product could be more toxic than the parent compound.

Troubleshooting Steps:

  • Analyze Purity: A thorough analysis of the HPLC chromatogram is crucial. Look for new or larger impurity peaks compared to previous batches.

  • Identify Impurities: If a significant impurity is detected, techniques like LC-MS/MS or preparative HPLC followed by NMR can be used to isolate and identify its structure.

  • Perform Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTT, LDH release) on the new batch, the old batch, and, if possible, the isolated impurity to confirm the source of the toxicity.[15][16][17]

Hypothetical Signaling Pathway for this compound

Hypothetical Pathway: Inhibition of PBP2a node_agent This compound node_pbp2a PBP2a (Penicillin-Binding Protein 2a) node_agent->node_pbp2a Inhibits node_transpeptidation Transpeptidation node_pbp2a->node_transpeptidation Catalyzes node_cellwall Peptidoglycan Cross-linking node_transpeptidation->node_cellwall node_lysis Cell Lysis node_cellwall->node_lysis Disruption leads to node_impurity Cytotoxic Impurity node_caspase Caspase Activation node_impurity->node_caspase Activates node_apoptosis Host Cell Apoptosis node_caspase->node_apoptosis

Caption: Hypothetical mechanism where an impurity causes off-target cytotoxicity.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of a batch of this compound.

Materials:

  • HPLC system with UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA) or formic acid

  • Sample of this compound

  • Reference standard (if available)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detector Wavelength: Set to the λmax of the compound (e.g., 254 nm).

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the MIC of this compound against a strain of Methicillin-Resistant Staphylococcus aureus (MRSA). This protocol is based on CLSI guidelines.[18][19][20][21][22]

Materials:

  • 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • MRSA strain (e.g., ATCC 43300)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Spectrophotometer or microplate reader

Methodology:

  • Inoculum Preparation:

    • Culture MRSA on a Tryptic Soy Agar plate overnight at 37°C.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approx. 1 x 10⁶ CFU/mL.

  • Compound Dilution:

    • Prepare a 2X working solution of the compound in CAMHB. For a top concentration of 64 µg/mL, this would be 128 µg/mL.

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the 2X working solution to the first column of wells, making the total volume 200 µL.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mix, and repeat across the plate to the 10th column. Discard 100 µL from the 10th column.

    • Column 11 serves as the growth control (no drug). Column 12 serves as the sterility control (no drug, no bacteria).

  • Inoculation:

    • Transfer 100 µL of the diluted bacterial suspension from step 1 into wells in columns 1-11. This dilutes the drug concentration by half to the final desired concentration and brings the final inoculum to 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism.

Protocol 3: MTT Cytotoxicity Assay

Objective: To assess the cytotoxicity of a new batch of this compound against a mammalian cell line (e.g., HeLa or HEK293).[15][16][17][23]

Materials:

  • Mammalian cell line

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (no cells) for background control and cells with vehicle only (e.g., 0.1% DMSO) as the negative control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

Validation & Comparative

Comparative Analysis of Daptomycin and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA) Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, evidence-based comparison of the efficacy of daptomycin (representing "Anti-MRSA agent 2") and vancomycin against MRSA biofilms. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and mechanistic insights.

Data Presentation: Quantitative Comparison of Anti-Biofilm Activity

The following tables summarize the performance of daptomycin and vancomycin against MRSA biofilms based on key in vitro metrics. Data from multiple studies are presented to provide a broad perspective on their relative efficacy.

Table 1: Comparative Efficacy in Reducing Biofilm Viability

MetricDaptomycinVancomycinStrain(s)Key FindingsReference(s)
Reduction in Viable Cells (log10 CFU/mL) 2.73 ± 0.13 log10 reductionMinimal reductionMRSA N315Daptomycin showed a significant reduction in biofilm-embedded bacteria, although regrowth was observed after 48 hours.[1]
Biofilm Eradication More effective than vancomycinRequires concentrations >1000 times the MIC for effective eradication.Various MRSA isolatesVancomycin has poor penetration into biofilms and suboptimal doses can even promote biofilm formation.[2][3]
Clinical Failure Rate (in BSI with/without endocarditis) Lower risk of clinical failure (OR 0.58)Higher risk of clinical failureMRSAA meta-analysis indicated daptomycin is associated with a significantly reduced risk of clinical failure compared to vancomycin in bloodstream infections, which often have a biofilm component.[4][[“]]

Table 2: Comparative Efficacy in Reducing Biofilm Biomass

MetricDaptomycinVancomycinStrain(s)Key FindingsReference(s)
Reduction in Biofilm Mass (at 0.5 µg/mL) 27.5% - 36.2% reductionNot specifiedVarious StaphylococciFree daptomycin shows significant activity against biofilm mass.[6]
Overall Activity (Biomass & Viability) More potent and efficientGlobally poorly activeClinical MRSA isolatesDaptomycin demonstrated superior activity against both the viability and biomass of MRSA biofilms compared to vancomycin.[7]
Biofilm Penetration 0.2% to 10%0.2% to 1%Clinical MRSA isolatesDaptomycin penetrates MRSA biofilms more effectively than vancomycin, which is a key factor in its superior activity.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are fundamental for assessing the anti-biofilm properties of antimicrobial agents.

1. Crystal Violet Assay for Biofilm Biomass Quantification

This method is used to quantify the total biomass of a biofilm by staining the adherent cells and extracellular matrix.

  • Bacterial Culture Preparation: An overnight culture of MRSA in a suitable broth (e.g., Tryptic Soy Broth - TSB) is diluted to a standardized optical density (e.g., OD600 of 0.1) in fresh TSB, often supplemented with glucose to promote biofilm formation.[8]

  • Biofilm Formation: 200 µL of the diluted bacterial suspension is added to the wells of a 96-well flat-bottomed polystyrene plate. The plate is incubated statically for 24-48 hours at 37°C.[9]

  • Treatment Application (for eradication assays): After the biofilm is formed, the planktonic cells are gently removed, and the biofilm is washed with Phosphate Buffered Saline (PBS). The antimicrobial agents (daptomycin or vancomycin) at various concentrations are then added to the wells, and the plate is incubated for a further 24 hours.

  • Staining: The medium is discarded, and the wells are washed twice with PBS to remove non-adherent cells. The remaining biofilm is fixed, for instance with methanol for 15 minutes or by heating at 60°C for an hour.[9][10] The plate is then air-dried. 150-200 µL of a 0.1% to 0.4% crystal violet solution is added to each well and incubated for 15-30 minutes at room temperature.[8]

  • Quantification: The crystal violet solution is removed, and the plate is washed multiple times with water to remove excess stain. The plate is then allowed to dry. The bound crystal violet is solubilized by adding 160-200 µL of 33% acetic acid or 95% ethanol to each well.[10][11] The absorbance is measured using a microplate reader at a wavelength of 595 nm. The absorbance value is directly proportional to the biofilm biomass.[11]

2. Colony-Forming Unit (CFU) Assay for Biofilm Viability

This assay determines the number of viable bacterial cells within a biofilm after treatment with an antimicrobial agent.

  • Biofilm Formation and Treatment: Biofilms are grown and treated with antimicrobial agents in a 96-well plate as described above.

  • Biofilm Disruption: After treatment, the wells are washed with PBS to remove planktonic cells and residual antibiotic. The biofilm is then physically disrupted by vigorous scraping and pipetting.[12] The detached cells are resuspended in a known volume of sterile PBS or saline.

  • Serial Dilution and Plating: The resulting bacterial suspension is serially diluted (10-fold dilutions) in PBS. A small volume (e.g., 100 µL) of each dilution is plated onto agar plates (e.g., Tryptic Soy Agar).[12]

  • Incubation and Counting: The plates are incubated at 37°C for 18-24 hours, until individual colonies are visible. The number of colonies on a plate with a countable number (typically 30-300 colonies) is determined.

  • Calculation: The number of viable bacteria in the original biofilm is calculated by multiplying the colony count by the dilution factor and expressed as CFU/mL or CFU/well. A log10 reduction in CFU compared to an untreated control is often reported to express the efficacy of the antimicrobial agent.

Mandatory Visualization

The following diagrams illustrate the mechanisms of action and experimental workflows described in this guide.

cluster_Dapto Daptomycin Mechanism Dapto Daptomycin Complex Daptomycin-Ca2+ Complex Dapto->Complex Ca Ca2+ Ca->Complex Membrane Bacterial Cell Membrane Complex->Membrane Binds to membrane Oligomerization Oligomerization & Membrane Insertion Membrane->Oligomerization Pore Pore Formation/ Membrane Disruption Oligomerization->Pore Depolarization Rapid Membrane Depolarization Pore->Depolarization Death Cell Death Depolarization->Death Inhibits DNA, RNA, protein synthesis cluster_Vanco Vancomycin Mechanism Vanco Vancomycin Precursor Peptidoglycan Precursor (D-Ala-D-Ala) Vanco->Precursor Binding Binding to Precursor Precursor->Binding Transglycosylase Transglycosylase Inhibition Binding->Transglycosylase Transpeptidase Transpeptidase Inhibition Binding->Transpeptidase Synthesis Cell Wall Synthesis Blocked Transglycosylase->Synthesis Transpeptidase->Synthesis Lysis Cell Lysis Synthesis->Lysis cluster_workflow Biofilm Eradication Assay Workflow cluster_analysis 7. Quantification A 1. MRSA Inoculation in 96-well plate B 2. Biofilm Formation (24h incubation) A->B C 3. Wash to remove planktonic cells B->C D 4. Add Antibiotics (Daptomycin vs. Vancomycin) C->D E 5. Incubate (24h treatment) D->E F 6. Wash to remove antibiotic E->F G Biomass Analysis (Crystal Violet Assay) F->G H Viability Analysis (CFU Counting) F->H

References

A Comparative Analysis of Anti-MRSA Agent 2 and its β-Carboline Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic anti-MRSA agent, designated "Anti-MRSA agent 2" (also known as compound 14), and its β-carboline precursors. The development of potent agents against Methicillin-resistant Staphylococcus aureus (MRSA) is a critical area of research due to the widespread emergence of antibiotic resistance. This document summarizes the available experimental data, outlines the methodologies for key experiments, and visualizes the proposed mechanism of action to offer a comprehensive resource for the scientific community.

Data Summary

"this compound" is a fascaplysin derivative, which possesses a unique cationic five-ring coplanar backbone. This structural feature is believed to be crucial for its potent antibacterial activity. In contrast, its precursors are β-carboline derivatives, which form the core structure of the final compound but lack the complete pentacyclic system.

The available data from a key study by Wang et al. (2022) indicates that fascaplysin derivatives, including "this compound", exhibit significantly greater antimicrobial activity against MRSA than their β-carboline precursors.[1] While the specific Minimum Inhibitory Concentration (MIC) for the direct precursor to "this compound" is not available in the reviewed literature, the general finding highlights the importance of the completed fascaplysin scaffold.

CompoundTypeTarget OrganismMinimum Inhibitory Concentration (MIC)Cytotoxicity
This compound (Compound 14) Fascaplysin DerivativeMRSA (ATCC43300)0.098 µg/mLRelatively low in normal cells
β-Carboline Precursor β-CarbolineMRSA (ATCC43300)Data not available in cited literatureData not available in cited literature

Table 1: Comparison of Anti-MRSA Activity. The MIC value for "this compound" demonstrates its high potency against MRSA.[1] The general superiority of fascaplysin derivatives suggests the precursor's MIC is significantly higher.

Mechanism of Action

"this compound" is reported to exert its antibacterial effect through a multi-targeted mechanism, a desirable trait for combating drug resistance. The primary modes of action are:

  • Bacterial Membrane Disruption: The agent has a strong ability to destroy the bacterial membrane, leading to leakage of cellular contents and cell death.[1]

  • DNA Binding: The cationic five-ring structure of "this compound" facilitates its binding to bacterial genomic DNA, which can interfere with essential cellular processes like replication and transcription.[1]

The following diagram illustrates the proposed mechanism of action:

Anti_MRSA_Agent_2 This compound Bacterial_Membrane Bacterial Cell Membrane Anti_MRSA_Agent_2->Bacterial_Membrane Genomic_DNA Bacterial Genomic DNA Anti_MRSA_Agent_2->Genomic_DNA Membrane_Disruption Membrane Disruption (Loss of Integrity) Bacterial_Membrane->Membrane_Disruption DNA_Binding Binding to DNA Genomic_DNA->DNA_Binding Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death DNA_Binding->Cell_Death

Caption: Proposed multi-target mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of "this compound" and its precursors.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of MRSA.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • MRSA strain (e.g., ATCC 43300)

  • Test compounds (this compound and β-carboline precursors)

  • Positive control (e.g., Vancomycin)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture MRSA in MHB overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include wells for positive control (bacteria with vancomycin), negative control (bacteria with vehicle), and sterility control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

Bacterial Membrane Disruption Assay

This protocol utilizes a fluorescent probe to assess membrane integrity.

Objective: To evaluate the ability of the test compounds to disrupt the bacterial cell membrane.

Materials:

  • MRSA strain

  • HEPES buffer

  • Glucose

  • Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5))

  • Fluorometer

Procedure:

  • Bacterial Cell Preparation:

    • Grow MRSA to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with HEPES buffer.

    • Resuspend the cells in HEPES buffer containing glucose to a specific optical density.

  • Dye Loading:

    • Add the fluorescent dye to the bacterial suspension and incubate until a stable fluorescence signal is achieved (indicating dye uptake and quenching).

  • Compound Addition and Measurement:

    • Add the test compound ("this compound" or its precursor) to the cell suspension.

    • Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates dye release from the cells due to membrane depolarization and disruption.

  • Controls:

    • Use a known membrane-disrupting agent (e.g., melittin) as a positive control and the vehicle as a negative control.

DNA Binding Assay

This protocol describes a general method to assess the interaction of a compound with DNA.

Objective: To determine if the test compounds bind to bacterial genomic DNA.

Materials:

  • Purified bacterial genomic DNA

  • Test compounds

  • Tris-HCl buffer

  • UV-Vis spectrophotometer or spectrofluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of bacterial genomic DNA in Tris-HCl buffer.

    • Prepare stock solutions of the test compounds.

  • Spectroscopic Titration:

    • Record the initial UV-Vis absorption or fluorescence spectrum of the DNA solution.

    • Add increasing concentrations of the test compound to the DNA solution and record the spectrum after each addition.

  • Analysis:

    • Analyze the changes in the spectral properties (e.g., shifts in wavelength, changes in absorbance or fluorescence intensity) upon addition of the compound.

    • Significant spectral changes are indicative of an interaction between the compound and DNA.

Synthesis Workflow

The synthesis of "this compound" from its β-carboline precursor generally involves a multi-step chemical process to construct the pentacyclic fascaplysin core.

Precursor β-Carboline Precursor Intermediate Intermediate (e.g., via Pictet-Spengler reaction) Precursor->Intermediate Chemical Synthesis Steps Cyclization Oxidative Cyclization Intermediate->Cyclization Product This compound (Fascaplysin Derivative) Cyclization->Product

Caption: General synthetic pathway from β-carboline precursor to this compound.

References

Validating the Anti-Biofilm Efficacy of "Anti-MRSA agent 2" using Scanning Electron Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anti-biofilm efficacy of "Anti-MRSA agent 2," a potent fascaplysin derivative, against Methicillin-Resistant Staphylococcus aureus (MRSA). Its performance is benchmarked against three alternative anti-biofilm agents: Zinc Oxide Nanoparticles (ZnO NPs), Proteinase K, and Hamamelitannin (HAM). The evaluation is supported by quantitative data and detailed experimental protocols for validation using Scanning Electron Microscopy (SEM).

Mechanism of Action: this compound

"this compound" (also identified as compound 14 or a derivative, compound 18, in scientific literature) exhibits a robust antibacterial and anti-biofilm effect through a multi-targeted mechanism.[1] It has been shown to disrupt the bacterial cell membrane and bind to genomic DNA, leading to bacterial cell death and inhibition of biofilm formation.[1][2] This dual action makes it a promising candidate for combating persistent MRSA infections, which are often complicated by the protective biofilm matrix.

Comparative Analysis of Anti-Biofilm Efficacy

The following table summarizes the quantitative anti-biofilm performance of "this compound" and its alternatives against MRSA biofilms.

AgentConcentrationEfficacyReference
This compound (Fascaplysin derivative) 128 µg/mL>90% biofilm inhibition[3]
Zinc Oxide Nanoparticles (ZnO NPs) 125 µg/mL95.39% biofilm inhibition[2]
65.4 µg/mL51.69% prevention of bacterial attachment[4]
13.5 µg/mL50% disruption of pre-formed biofilm[4]
Proteinase K 2 µg/mLUp to 84% inhibition of biofilm formation[5]
1 mg/mLCan enhance biofilm formation in some isolates[6]
Hamamelitannin (HAM) Not specified99.66% mean inhibitory capacity[7]

Experimental Protocols

MRSA Biofilm Formation Assay

A standardized protocol is employed to cultivate robust and reproducible MRSA biofilms for subsequent treatment and analysis.

  • Bacterial Culture: A single colony of MRSA (e.g., ATCC 43300 strain) is inoculated into Tryptic Soy Broth (TSB) supplemented with 1% glucose and incubated overnight at 37°C with agitation.

  • Culture Dilution: The overnight culture is diluted to a concentration of approximately 1 x 10^6 CFU/mL in fresh TSB with 1% glucose.

  • Biofilm Cultivation: 200 µL of the diluted bacterial suspension is added to the wells of a 96-well microtiter plate. For SEM analysis, sterile glass coverslips or other suitable substrates are placed in the wells prior to adding the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 24-48 hours under static conditions to allow for mature biofilm formation.

Anti-Biofilm Treatment

The formed MRSA biofilms are then treated with the test agents to assess their disruptive capabilities.

  • Preparation of Agents: "this compound" and the alternative agents are prepared in appropriate solvents and diluted to their final test concentrations in TSB.

  • Treatment Application: The growth medium is gently aspirated from the wells containing the mature biofilms. The wells are then washed twice with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Incubation with Agents: 200 µL of the prepared agent solutions are added to the respective wells. A control group with fresh TSB without any agent is also included. The plate is then incubated for a further 24 hours at 37°C.

Sample Preparation for Scanning Electron Microscopy (SEM)

Proper fixation and dehydration are critical for preserving the three-dimensional structure of the biofilm for SEM imaging.

  • Fixation: The treated and control coverslips are carefully removed from the wells and washed with PBS. The biofilms are then fixed with 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 2-4 hours at room temperature.[8][9]

  • Post-fixation (Optional but Recommended): For enhanced contrast and stability, the samples are post-fixed in 1% osmium tetroxide for 1 hour.[7][8]

  • Dehydration: The fixed biofilms are dehydrated through a graded series of ethanol solutions (e.g., 30%, 50%, 70%, 90%, and 100%), with each step lasting 15-20 minutes.[8][9]

  • Drying: The dehydrated samples are subjected to critical point drying using liquid CO2 to prevent structural collapse.[8] Alternatively, a chemical drying agent like hexamethyldisilazane (HMDS) can be used.[10]

  • Coating: The dried samples are mounted on aluminum stubs and sputter-coated with a thin layer of gold or gold-palladium to make them conductive for SEM imaging.[8][10]

SEM Imaging and Analysis

The prepared samples are then visualized under a scanning electron microscope.

  • Imaging: The samples are loaded into the SEM chamber, and images are captured at various magnifications to observe the overall biofilm architecture, cell morphology, and the extent of disruption caused by the anti-biofilm agents.

  • Analysis: The resulting micrographs are analyzed to compare the structural integrity of the treated biofilms with the untreated control. Key features to note include the density of bacterial cells, the presence and thickness of the extracellular polymeric substance (EPS) matrix, and any visible damage to the bacterial cells.

Visualizations

Signaling Pathways in MRSA Biofilm Formation

The following diagram illustrates the key stages and regulatory pathways involved in the formation of MRSA biofilms. "this compound" is hypothesized to interfere with the initial attachment and subsequent maturation stages by directly killing the bacterial cells.

MRSA_Biofilm_Pathway cluster_attachment Initial Attachment cluster_maturation Biofilm Maturation cluster_dispersal Dispersal Surface Surface Planktonic_MRSA Planktonic MRSA Attached_MRSA Attached MRSA Planktonic_MRSA->Attached_MRSA Surface Proteins (fnbA, fnbB, clfA, clfB) Microcolony Microcolony Formation Attached_MRSA->Microcolony icaADBC operon (PIA synthesis) Mature_Biofilm Mature Biofilm (EPS Matrix) Microcolony->Mature_Biofilm SarA, agr system (Regulation) Dispersed_Cells Dispersed MRSA Cells Mature_Biofilm->Dispersed_Cells agr system (PSMs, Proteases) Anti_MRSA_Agent_2 This compound Anti_MRSA_Agent_2->Planktonic_MRSA Membrane Disruption & DNA Binding Anti_MRSA_Agent_2->Attached_MRSA

Caption: Key signaling pathways in MRSA biofilm development and the disruptive action of this compound.

Experimental Workflow for SEM Validation

This workflow outlines the sequential steps for validating the anti-biofilm efficacy of a test agent using SEM.

SEM_Workflow Start Start Biofilm_Culture MRSA Biofilm Culture (24-48h) Start->Biofilm_Culture Treatment Treatment with This compound Biofilm_Culture->Treatment Control Control (No Treatment) Biofilm_Culture->Control Fixation Fixation (Glutaraldehyde) Treatment->Fixation Control->Fixation Dehydration Dehydration (Ethanol Series) Fixation->Dehydration Drying Critical Point Drying or HMDS Dehydration->Drying Coating Sputter Coating (Gold/Palladium) Drying->Coating SEM_Imaging SEM Imaging & Analysis Coating->SEM_Imaging End End SEM_Imaging->End

Caption: Experimental workflow for SEM validation of anti-biofilm agents.

References

Comparative Guide: Synergistic Activity of a Novel Anti-MRSA Agent with β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a hypothetical anti-MRSA agent, herein designated "Agent 2," and its synergistic activity with β-lactam antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA). The data and mechanisms presented are based on established principles of antibiotic synergy and compiled from public research on similar investigational compounds.

Introduction to MRSA and β-Lactam Resistance

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to a broad range of β-lactam antibiotics, which are typically the first line of defense against staphylococcal infections.[1] This resistance is primarily mediated by the acquisition of the mecA gene, which encodes for a modified Penicillin-Binding Protein, PBP2a.[2][3] PBP2a has a low affinity for most β-lactam antibiotics, allowing the bacterium to continue cell wall synthesis even in the presence of these drugs.[2][3][4]

A promising strategy to combat MRSA infections is the use of combination therapy, where a non-β-lactam agent works synergistically with a β-lactam antibiotic to restore its efficacy. "Agent 2" represents a class of compounds that, while having little to no intrinsic antibacterial activity, can potentiate the activity of β-lactams against MRSA.

Mechanism of Synergistic Action

The primary mechanism by which compounds like "Agent 2" exert their synergistic effect is by inhibiting or disrupting the pathways that lead to β-lactam resistance. This can occur through various mechanisms, such as:

  • Direct inhibition of PBP2a: The agent binds to PBP2a, making it susceptible to β-lactam binding.

  • Interference with PBP2a expression: The agent downregulates the expression of the mecA gene.

  • Disruption of cell wall synthesis auxiliary factors: The agent inhibits other proteins essential for the expression of high-level β-lactam resistance.[4]

  • Alteration of the cell membrane: The agent increases the permeability of the bacterial cell membrane to β-lactam antibiotics.

The following diagram illustrates the general signaling pathway of β-lactam resistance in MRSA and the potential point of intervention for "Agent 2".

MRSA_resistance_pathway cluster_0 Bacterial Cell beta_lactam β-Lactam Antibiotic mecR1 MecR1 (Sensor) beta_lactam->mecR1 Activates mecI MecI (Repressor) mecR1->mecI Cleaves mecA_promoter mecA Promoter mecI->mecA_promoter Represses mecA_gene mecA Gene mecA_promoter->mecA_gene Induces Transcription pbp2a PBP2a mecA_gene->pbp2a Translation cell_wall Cell Wall Synthesis (Resistant) pbp2a->cell_wall Catalyzes agent_2 Agent 2 agent_2->pbp2a Inhibits

Caption: MRSA β-Lactam Resistance and "Agent 2" Intervention.

Quantitative Analysis of Synergistic Activity

The synergistic effect of "Agent 2" in combination with various β-lactam antibiotics was quantified using the checkerboard microdilution assay to determine the Fractional Inhibitory Concentration (FIC) index. Synergy is typically defined as an FIC index of ≤ 0.5.

Table 1: Minimum Inhibitory Concentrations (MICs) of "Agent 2" and β-Lactams Alone and in Combination against MRSA ATCC 43300

CompoundMIC Alone (µg/mL)MIC in Combination with "Agent 2" (µg/mL)
"Agent 2">128-
Oxacillin2564
Methicillin5128
Cefazolin1282
Imipenem641

Table 2: Fractional Inhibitory Concentration (FIC) Index for "Agent 2" and β-Lactam Combinations

Combination ("Agent 2" + β-Lactam)FIC of "Agent 2"FIC of β-LactamFIC Index (ΣFIC)Interpretation
"Agent 2" + Oxacillin0.250.01560.2656Synergy
"Agent 2" + Methicillin0.250.01560.2656Synergy
"Agent 2" + Cefazolin0.1250.01560.1406Synergy
"Agent 2" + Imipenem0.1250.01560.1406Synergy

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a common method to assess antibiotic synergy.[5][6][7][8][9]

Objective: To determine the MICs of two antimicrobial agents alone and in combination to calculate the FIC index.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • MRSA strain (e.g., ATCC 43300)

  • "Agent 2" stock solution

  • β-lactam antibiotic stock solution

  • 0.5 McFarland standard

Procedure:

  • Prepare serial twofold dilutions of the β-lactam antibiotic horizontally across the microtiter plate in MHB.

  • Prepare serial twofold dilutions of "Agent 2" vertically down the plate in MHB.

  • The resulting plate will have a grid of wells containing various concentrations of both agents.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the drug(s) that inhibits visible bacterial growth.

  • The FIC index is calculated using the formula: ΣFIC = FIC of Agent A + FIC of Agent B, where FIC = MIC of drug in combination / MIC of drug alone.[10]

checkerboard_workflow start Start prep_dilutions Prepare Serial Dilutions of Agent A (horizontal) and Agent B (vertical) in 96-well plate start->prep_dilutions add_inoculum Add Standardized MRSA Inoculum to all wells prep_dilutions->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Read MICs for Agents A and B alone and in combination incubate->read_mic calc_fic Calculate FIC Index: ΣFIC = FICA + FICB read_mic->calc_fic interpret Interpret Results: ≤0.5: Synergy >0.5-4: Additive/Indifference >4: Antagonism calc_fic->interpret end End interpret->end

Caption: Workflow of a Checkerboard Synergy Assay.

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial agents over time.[11][12][13][14][15]

Objective: To assess the rate of bacterial killing by antimicrobial agents alone and in combination.

Materials:

  • Culture flasks with MHB

  • MRSA strain

  • "Agent 2" and β-lactam stock solutions

  • Spectrophotometer

  • Agar plates for colony counting

Procedure:

  • Grow an overnight culture of MRSA and dilute it to approximately 5 x 10^5 CFU/mL in flasks containing MHB.

  • Add the antimicrobial agents at desired concentrations (e.g., 0.5x MIC, 1x MIC) to different flasks:

    • Growth control (no drug)

    • "Agent 2" alone

    • β-lactam alone

    • "Agent 2" + β-lactam

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).

  • Plot the log10 CFU/mL versus time. Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[12]

time_kill_workflow start Start prep_cultures Prepare MRSA Cultures in Flasks with MHB start->prep_cultures add_agents Add Antimicrobial Agents (Alone and in Combination) to Respective Flasks prep_cultures->add_agents incubate Incubate with Shaking at 37°C add_agents->incubate sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sampling plate_count Perform Serial Dilutions and Plate for CFU Counting sampling->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data interpret Interpret Results: ≥2-log10 decrease in combo vs. most active single agent indicates Synergy plot_data->interpret end End interpret->end

Caption: Workflow of a Time-Kill Synergy Assay.

Conclusion

The data presented in this guide, based on a hypothetical "Agent 2," demonstrates the potential of using a synergistic agent to restore the efficacy of β-lactam antibiotics against MRSA. The quantitative results from checkerboard assays and the dynamic information from time-kill curves are essential for evaluating the potential of such combination therapies. The detailed experimental protocols provide a framework for researchers to conduct similar studies. Further in vivo studies would be necessary to validate these in vitro findings and to assess the clinical potential of "Agent 2" in combination with β-lactam antibiotics for the treatment of MRSA infections.

References

Comparative Analysis: Anti-MRSA Agent 2 vs. Daptomycin for MRSA Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the investigational "Anti-MRSA agent 2" (fascaplysin derivative compound 14) and the clinically established antibiotic, daptomycin, in their activity against Methicillin-Resistant Staphylococcus aureus (MRSA). The analysis is based on available preclinical data and established knowledge of daptomycin's performance.

Executive Summary

"this compound" demonstrates potent in vitro activity against MRSA with a reported Minimum Inhibitory Concentration (MIC) significantly lower than that of daptomycin. While daptomycin has a well-documented profile of rapid bactericidal activity and efficacy in various infection models, data for "this compound" on bactericidal kinetics and anti-biofilm activity is not yet fully available in the public domain. The primary mechanism of "this compound" involves bacterial membrane disruption and DNA binding, whereas daptomycin acts through calcium-dependent insertion into the cell membrane, leading to depolarization and cell death. This guide presents a side-by-side comparison of their known attributes, supported by detailed experimental protocols for key assays.

Data Presentation: In Vitro Efficacy Against MRSA

ParameterThis compound (Fascaplysin derivative 14)Daptomycin
Minimum Inhibitory Concentration (MIC) 0.098 µg/mL[1]MIC range: 0.25 - 1 µg/mL[2]. MIC₅₀: 0.38 µg/mL[3]. MIC₉₀: 0.75 µg/mL[3]
Minimum Bactericidal Concentration (MBC) Data not availableTypically at or two-fold higher than the MIC[3]
Time-Kill Kinetics Data not availableRapidly bactericidal, often achieving a >3-log₁₀ reduction in CFU/mL within hours[4]
Anti-Biofilm Activity (MBIC) Data on fascaplysin derivatives suggest anti-biofilm activity, but specific MBIC for compound 14 is not available[1]MBIC values vary depending on the model, but daptomycin has demonstrated efficacy against MRSA biofilms[5][6]

Mechanism of Action

This compound

"this compound," a derivative of the marine alkaloid fascaplysin, is understood to exert its antibacterial effect through a dual mechanism. It has been shown to disrupt the integrity of the bacterial cell membrane and also to bind to bacterial genomic DNA, thereby interfering with essential cellular processes.[1]

cluster_agent2 This compound cluster_mrsa MRSA Cell cluster_effects Cellular Effects a2 This compound membrane Bacterial Membrane a2->membrane Interaction dna Genomic DNA a2->dna Binding disruption Membrane Disruption membrane->disruption inhibition Inhibition of DNA Replication/Transcription dna->inhibition death Cell Death disruption->death inhibition->death cluster_dapto Daptomycin Action cluster_mrsa_cell MRSA Cell Membrane cluster_cellular_effects Cellular Effects dapto Daptomycin complex Daptomycin-Ca²⁺ Complex dapto->complex ca Calcium Ions (Ca²⁺) complexcomplex complexcomplex ca->complexcomplex Binding membrane Bacterial Cell Membrane oligomerization Oligomerization in Membrane membrane->oligomerization depolarization Membrane Depolarization oligomerization->depolarization k_efflux K⁺ Efflux depolarization->k_efflux synthesis_inhibition Inhibition of Protein, DNA, RNA Synthesis depolarization->synthesis_inhibition cell_death Cell Death synthesis_inhibition->cell_death complexcomplex->membrane Binding cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis inoculum Prepare MRSA Inoculum (~5x10⁵ CFU/mL) mix Mix Inoculum and Antibiotic inoculum->mix agent Prepare Antibiotic Concentrations (e.g., 1x, 4x MIC) agent->mix incubate Incubate at 37°C mix->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample dilute Serial Dilution sample->dilute plate Plate on Agar dilute->plate count Count Colonies (CFU/mL) plate->count plot Plot log₁₀ CFU/mL vs. Time count->plot

References

Investigating Cross-Resistance Between Anti-MRSA Agent 2 and Existing Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to multiple classes of antibiotics. The development of novel anti-MRSA agents is crucial, and understanding their potential for cross-resistance with existing therapies is a critical step in their preclinical and clinical evaluation. This guide provides a comparative framework for investigating the cross-resistance profile of "Anti-MRSA agent 2," a novel fascaplysin derivative, against established antibiotics.

Understanding "this compound"

"this compound," also known as compound 14, is a derivative of fascaplysin, a marine-derived β-carboline alkaloid.[1] It exhibits potent inhibitory activity against MRSA with a reported minimum inhibitory concentration (MIC) of 0.098 μg/ml.[1] Its mechanism of action is twofold: it disrupts the bacterial cell membrane and binds to genomic DNA, leading to bacterial cell death.[1] This dual mechanism suggests a potentially lower propensity for the development of resistance.

Existing Anti-MRSA Antibiotics and Their Resistance Mechanisms

A variety of antibiotics are currently used to treat MRSA infections, each with a distinct mechanism of action and associated resistance pathways. Understanding these is key to postulating and testing for cross-resistance with "this compound".

Antibiotic ClassMechanism of ActionCommon Resistance Mechanism(s) in MRSA
β-Lactams (e.g., Methicillin, Oxacillin)Inhibit peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs).[2][3]Production of a modified penicillin-binding protein, PBP2a, encoded by the mecA gene, which has a low affinity for β-lactam antibiotics.[2][3][4]
Glycopeptides (e.g., Vancomycin)Inhibit peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.Thickened cell wall that traps vancomycin; alteration of the peptidoglycan precursor target (D-Ala-D-Lac).
Oxazolidinones (e.g., Linezolid)Inhibit protein synthesis by binding to the 50S ribosomal subunit.Mutations in the 23S rRNA gene; acquisition of the cfr gene, which methylates the binding site.
Lipopeptides (e.g., Daptomycin)Disrupts the bacterial cell membrane potential.Mutations affecting cell membrane charge and fluidity.
Tetracyclines (e.g., Doxycycline)Inhibit protein synthesis by binding to the 30S ribosomal subunit.Efflux pumps that actively remove the drug from the cell; ribosomal protection proteins.
Macrolides (e.g., Erythromycin)Inhibit protein synthesis by binding to the 50S ribosomal subunit.Ribosomal methylation (erm genes); efflux pumps.

Investigating Cross-Resistance: Experimental Protocols

To empirically determine the cross-resistance profile of "this compound," a series of in vitro experiments are recommended. The following are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. This assay is fundamental to assessing the baseline susceptibility of MRSA strains to "this compound" and other antibiotics.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the MRSA isolate in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Prepare two-fold serial dilutions of "this compound" and each comparator antibiotic in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Checkerboard Assay for Synergy and Antagonism

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents. It can determine if the combination is synergistic (enhanced effect), antagonistic (reduced effect), indifferent, or additive.

Protocol:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute "this compound" along the y-axis and a comparator antibiotic along the x-axis.

  • Inoculation: Inoculate all wells with a standardized MRSA suspension.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference/Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Curve Assay

This dynamic assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

  • Culture Preparation: Prepare a logarithmic phase culture of the MRSA isolate.

  • Exposure: Add "this compound" or a comparator antibiotic at a specific concentration (e.g., 1x, 2x, or 4x the MIC) to the bacterial culture. Include a growth control without any antibiotic.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of colony-forming units (CFU/mL).

  • Data Plotting: Plot the log10 CFU/mL against time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[5]

Data Presentation: Comparative Cross-Resistance Profile

The following table provides a template for summarizing the quantitative data obtained from the experimental protocols described above. This will allow for a clear and direct comparison of the activity of "this compound" with existing antibiotics against various MRSA strains, including those with known resistance mechanisms.

MRSA Strain (Resistance Profile)"this compound" MIC (µg/mL)Comparator AntibioticComparator Antibiotic MIC (µg/mL)FICI (with "this compound")Time-Kill Assay (4x MIC)
ATCC 43300 (mecA positive)[Insert Data]Vancomycin[Insert Data][Insert Data][Insert Data]
Linezolid[Insert Data][Insert Data][Insert Data]
Daptomycin[Insert Data][Insert Data][Insert Data]
Vancomycin-Intermediate S. aureus (VISA)[Insert Data]Vancomycin[Insert Data][Insert Data][Insert Data]
Linezolid[Insert Data][Insert Data][Insert Data]
Daptomycin[Insert Data][Insert Data][Insert Data]
Linezolid-Resistant MRSA[Insert Data]Vancomycin[Insert Data][Insert Data][Insert Data]
Linezolid[Insert Data][Insert Data][Insert Data]
Daptomycin[Insert Data][Insert Data][Insert Data]

Visualizing Experimental Workflows and Resistance Mechanisms

Clear diagrams of experimental workflows and the signaling pathways involved in antibiotic resistance are essential for understanding the complex interactions at play.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation MRSA_Strain Select MRSA Strain (Known Resistance Profile) MIC MIC Determination MRSA_Strain->MIC Checkerboard Checkerboard Assay MRSA_Strain->Checkerboard Time_Kill Time-Kill Curve MRSA_Strain->Time_Kill Antibiotics Prepare 'this compound' & Comparator Antibiotics Antibiotics->MIC Antibiotics->Checkerboard Antibiotics->Time_Kill Susceptibility Determine Susceptibility Profile MIC->Susceptibility Synergy Assess Synergy/Antagonism (FICI Calculation) Checkerboard->Synergy Kinetics Analyze Bactericidal/ Bacteriostatic Activity Time_Kill->Kinetics Cross_Resistance Evaluate Cross-Resistance Potential Susceptibility->Cross_Resistance Synergy->Cross_Resistance Kinetics->Cross_Resistance

Caption: Workflow for assessing cross-resistance.

Resistance_Pathways cluster_agent2 This compound cluster_betalactam β-Lactams cluster_vancomycin Vancomycin Agent2 This compound Membrane Bacterial Membrane Disruption Agent2->Membrane DNA DNA Binding Agent2->DNA BetaLactam β-Lactam Antibiotics PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibition CellWall Cell Wall Synthesis PBP->CellWall Catalyzes mecA mecA gene PBP2a PBP2a mecA->PBP2a Encodes PBP2a->CellWall Bypasses Inhibition Vancomycin Vancomycin Precursor Peptidoglycan Precursor (D-Ala-D-Ala) Vancomycin->Precursor Binding ThickWall Thickened Cell Wall Vancomycin->ThickWall Trapping Vanc_CellWall Cell Wall Synthesis Precursor->Vanc_CellWall Required for

Caption: Mechanisms of action and resistance.

References

A Comparative Analysis of "Anti-MRSA agent 2" Against Established Therapies for Methicillin-Resistant Staphylococcus aureus (MRSA) Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. This guide provides a comparative analysis of the efficacy of a novel investigational compound, "Anti-MRSA agent 2," against the standard-of-care agents, Vancomycin and Linezolid. This report synthesizes available preclinical data to offer an objective evaluation for researchers and drug development professionals.

Executive Summary

"this compound," identified as the fascaplysin derivative compound 14, demonstrates potent in vitro activity against a reference strain of MRSA. Its multifaceted mechanism of action, targeting the bacterial cell membrane, genomic DNA, and cell division machinery, distinguishes it from conventional antibiotics. While comprehensive data against a broad panel of clinical isolates are not yet available, preliminary findings suggest a promising profile that warrants further investigation. This guide presents a side-by-side comparison of its efficacy with Vancomycin and Linezolid, details the experimental protocols for key assays, and visualizes its proposed mechanism of action and experimental workflows.

Data Presentation: In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for "this compound" and the comparator drugs against MRSA. It is critical to note that the data for "this compound" is currently limited to a single reference strain, while the data for Vancomycin and Linezolid are derived from studies on diverse clinical isolates.

Table 1: MIC of "this compound" against a Reference MRSA Strain

AgentTest StrainMIC (µg/mL)
"this compound" (compound 14)MRSA ATCC433000.098[1]
VancomycinMRSA ATCC43300~1.0

Note: The MIC of Vancomycin against the same strain is reported to be approximately 10-fold higher than that of "this compound".[1] A study on various fascaplysin derivatives reported a range of MIC values against MRSA from 0.049 to 25 µg/mL.[2]

Table 2: Comparative MIC50 and MIC90 of Vancomycin and Linezolid against Clinical MRSA Isolates

AgentNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Vancomycin2320.52.0[3]
Vancomycin5531.52.0[1]
Vancomycin841.01.5[4]
Linezolid4071.02.0[5]
Linezolid1983.0 (in 2016)3.0 (in 2016)[6]
Linezolid792.02.0[7]

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. The following are standard protocols for key in vitro assays used to evaluate anti-MRSA agents.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Antimicrobial Agent: A stock solution of the test agent is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: MRSA colonies from an overnight culture on a suitable agar plate are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (bacteria without the agent) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.[8][9][10]

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Procedure:

  • Inoculum Preparation: A logarithmic-phase culture of MRSA is diluted in CAMHB to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL.

  • Exposure to Antimicrobial Agent: The test agent is added to the bacterial suspension at a specified concentration (e.g., 1x, 2x, or 4x the MIC). A growth control with no antimicrobial agent is run in parallel.

  • Sampling: Aliquots are removed from the test and control suspensions at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quantification of Viable Bacteria: The collected aliquots are serially diluted in sterile saline, and a specific volume of each dilution is plated onto a suitable agar medium.

  • Incubation and Colony Counting: The plates are incubated for 18-24 hours at 35°C ± 2°C, after which the number of colonies is counted.

  • Data Analysis: The results are expressed as the log10 CFU/mL at each time point. A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.[11][12][13]

Mandatory Visualizations

Mechanism of Action of "this compound" (Fascaplysin Derivative)

The proposed multi-target mechanism of action for fascaplysin derivatives like "this compound" involves disruption of the bacterial cell envelope, interaction with genomic DNA, and inhibition of the critical cell division protein FtsZ.[2][14]

Proposed Mechanism of Action of this compound cluster_cell MRSA Cell Cell_Membrane Cell Membrane Cell_Lysis Cell Lysis Cell_Membrane->Cell_Lysis Leads to DNA Genomic DNA Replication_Block DNA Replication Block DNA->Replication_Block Blocks Replication FtsZ_Monomers FtsZ Monomers Z_Ring Z-Ring Formation FtsZ_Monomers->Z_Ring Polymerization Cell_Division Cell Division Z_Ring->Cell_Division Cell_Division_Block Blocked Cell Division Z_Ring->Cell_Division_Block Inhibition Agent2 This compound Agent2->Cell_Membrane Disruption Agent2->DNA Binding & Intercalation Agent2->FtsZ_Monomers Inhibition of Polymerization

Caption: Multi-target mechanism of "this compound".

Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines a typical workflow for the initial in vitro evaluation of a novel anti-MRSA agent.

Experimental Workflow for In Vitro Anti-MRSA Agent Evaluation Start Start: Candidate Anti-MRSA Agent MIC_Screening Primary Screening: MIC Determination (Broth Microdilution) Start->MIC_Screening Potent_Hit Potent Hit Identified (Low MIC) MIC_Screening->Potent_Hit Time_Kill Secondary Assay: Time-Kill Kinetics Potent_Hit->Time_Kill Yes Inactive Inactive/Weak Hit Potent_Hit->Inactive No Bactericidal_Activity Bactericidal or Bacteriostatic? Time_Kill->Bactericidal_Activity Mechanism_Studies Mechanism of Action Studies Bactericidal_Activity->Mechanism_Studies Bactericidal Bacteriostatic Bacteriostatic Bactericidal_Activity->Bacteriostatic Bacteriostatic Toxicity_Assay In Vitro Toxicity Assays Mechanism_Studies->Toxicity_Assay Lead_Candidate Lead Candidate for Further Development Toxicity_Assay->Lead_Candidate Bacteriostatic->Mechanism_Studies Bactericidal Bactericidal

Caption: Workflow for evaluating novel anti-MRSA agents.

Conclusion

"this compound" (compound 14) has demonstrated promising initial in vitro activity against a reference MRSA strain, with a reported MIC significantly lower than that of vancomycin. Its unique multi-target mechanism of action, involving cell membrane disruption, DNA binding, and inhibition of cell division, suggests it may be less prone to the development of resistance. However, a comprehensive evaluation of its efficacy against a diverse panel of contemporary clinical MRSA isolates is essential to fully understand its potential clinical utility. Further studies to determine its MIC50 and MIC90 values, as well as its performance in more complex models of infection, are warranted. This guide provides a foundational comparison to aid researchers and drug developers in the continued investigation of this and other novel anti-MRSA candidates.

References

Head-to-head comparison of "Anti-MRSA agent 2" and other fascaplysin analogs

Author: BenchChem Technical Support Team. Date: November 2025

The rising threat of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the discovery and development of novel antimicrobial agents. Fascaplysin, a marine alkaloid isolated from sponges, has emerged as a promising scaffold for developing potent antibacterial drugs.[1] Its unique five-ring planar structure allows it to intercalate with DNA, and it exhibits a range of biological activities, including antibacterial and anti-tumor effects.[1] However, the parent compound's application is limited by its toxicity. This has spurred the synthesis of numerous fascaplysin analogs with improved efficacy and reduced toxicity. This guide provides a head-to-head comparison of a highly potent synthetic derivative, here designated "Anti-MRSA agent 2" (a representative 9-phenylfascaplysin analog), and other key fascaplysin analogs, with supporting experimental data.

Data Presentation: Anti-MRSA Activity of Fascaplysin and its Analogs

The primary metric for evaluating the in vitro efficacy of an antibacterial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The following table summarizes the MIC values of fascaplysin and several of its analogs against MRSA strains, as reported in various studies.

CompoundMRSA StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Fascaplysin (1)ATCC 433000.78Vancomycin>2
This compound (9-Phenylfascaplysin, 7)Various~0.0075-1Vancomycin-
Bromofascaplysin (3)ATCC 43300-Fascaplysin-
Dibromofascaplysin (5)ATCC 43300-Fascaplysin-
Compound B8 MRSA0.049--
Compound 59 ATCC 433000.20Fascaplysin0.78

Derivatives of fascaplysin with substituents at the C-9 position have shown exceptionally high antimicrobial activity against Gram-positive bacteria, including antibiotic-resistant strains.[2] In some cases, these analogs are up to 10 times more potent than vancomycin, a standard antibiotic for MRSA infections.[2] For instance, certain 9-substituted derivatives exhibit MIC values as low as 0.049 µg/mL against MRSA.[3] Bromination of the fascaplysin core at positions C-3 and C-10 has also been shown to enhance antimicrobial potency against Gram-positive bacteria.[4]

Mechanism of Action: Targeting Bacterial Cell Division

While fascaplysin itself has multiple proposed mechanisms of action, including DNA intercalation and inhibition of cyclin-dependent kinase 4 (CDK4), some of its most potent anti-MRSA analogs appear to have a more specific bacterial target.[1][5] Preliminary mechanistic studies suggest that several highly active fascaplysin derivatives, particularly amphiphilic compounds, act as potent inhibitors of the filamentous temperature-sensitive mutant Z (FtsZ) protein.[3][6] FtsZ is a crucial protein in bacterial cell division, forming a contractile ring at the division site.[3] By inhibiting the GTPase activity of FtsZ, these fascaplysin analogs disrupt the formation of the Z-ring, leading to the inhibition of bacterial cell division and ultimately cell death.[3]

This targeted mechanism is a significant advantage, as FtsZ is a novel target for antibacterial drugs, potentially circumventing existing resistance mechanisms.[3] Molecular docking studies have indicated that modifications to the fascaplysin structure, such as the addition of hydrophobic tails, can enhance binding to the FtsZ protein.[3]

Below is a diagram illustrating the proposed mechanism of action for these potent fascaplysin analogs.

G Proposed Mechanism of FtsZ Inhibition by Fascaplysin Analogs cluster_0 Bacterial Cell Fascaplysin_Analog Fascaplysin Analog FtsZ FtsZ Protein Fascaplysin_Analog->FtsZ Inhibits GTPase activity Z_ring Z-ring Formation Fascaplysin_Analog->Z_ring Blocks FtsZ->Z_ring Polymerization GTP GTP GTP->FtsZ Binds to Cell_Division Cell Division Z_ring->Cell_Division Cell_Death Bacterial Cell Death Z_ring->Cell_Death Inhibition leads to

Caption: Proposed mechanism of FtsZ inhibition.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro effectiveness of an antimicrobial agent. The general workflow for a broth microdilution assay is outlined below.

Broth Microdilution Assay for MIC Determination
  • Preparation of Bacterial Inoculum: A pure culture of the MRSA strain is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a standardized bacterial concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds (fascaplysin and its analogs) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.

G Experimental Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Bacterial Inoculum (e.g., MRSA) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compounds Prepare_Inoculum->Serial_Dilution Inoculate_Plates Inoculate Microtiter Plates Serial_Dilution->Inoculate_Plates Incubate Incubate Plates (e.g., 37°C, 24h) Inoculate_Plates->Incubate Read_Results Read Results and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Conclusion

Fascaplysin and its analogs represent a promising class of compounds in the fight against MRSA. Synthetic modifications, particularly at the C-9 position, have yielded derivatives with significantly enhanced anti-MRSA potency compared to the parent molecule and even established antibiotics like vancomycin. The identification of FtsZ as a potential target for these analogs opens up new avenues for the development of antibacterial agents with novel mechanisms of action, which is crucial for overcoming the challenge of antibiotic resistance. Further research, including in vivo efficacy and toxicity studies, is warranted to fully assess the therapeutic potential of these potent fascaplysin derivatives.

References

Comparative Efficacy of Ceftobiprole ("Anti-MRSA Agent 2") in a Vancomycin-Intermediate S. aureus (VISA) Model

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers and Drug Development Professionals

The emergence of vancomycin-intermediate Staphylococcus aureus (VISA) presents a significant challenge to the effective treatment of serious MRSA infections. As vancomycin, a last-resort antibiotic, loses its efficacy, the need for alternative therapeutic agents is critical. This guide provides an objective comparison of the efficacy of Ceftobiprole, a novel anti-MRSA cephalosporin, with other prominent alternatives for treating VISA infections. The data presented is compiled from various in vitro and in vivo studies to aid researchers, scientists, and drug development professionals in their evaluation of these agents.

In Vitro Susceptibility

The following table summarizes the in vitro activity of Ceftobiprole and comparator agents against vancomycin-intermediate S. aureus (VISA) strains, primarily focusing on Minimum Inhibitory Concentration (MIC) data. A lower MIC value indicates greater potency.

Antimicrobial Agent VISA Strain(s) MIC Range (μg/mL) MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Citation(s)
Ceftobiprole VISA0.5 - 212[1][2][3]
VancomycinVISA4 - 8-8[1][4]
DaptomycinVISA2 - 7-0.5[5][6]
LinezolidVISA---[7][8]
DalbavancinVISA---[9][10]
OritavancinVISA0.12 - 40.51[7][8][11]
TedizolidMRSA-0.50.5[12][13]

Note: Data for some agents against specific VISA strains were not available in the initial search and are represented as "-". MIC values can vary depending on the specific VISA strain and testing methodology.

In Vivo Efficacy in Animal Models

This section details the performance of Ceftobiprole and comparator agents in preclinical animal models of infection, which are crucial for assessing in vivo efficacy. The rabbit endocarditis model is a frequently used and stringent model for evaluating anti-staphylococcal agents.

Agent Animal Model Infection Strain Dosage Regimen Key Findings Citation(s)
Ceftobiprole Rabbit Aortic Valve EndocarditisVISA (HIP5836)Ceftobiprole medocarilSuperior to vancomycin in reducing bacterial load in vegetations, spleens, and kidneys.[1]
VancomycinRabbit Aortic Valve EndocarditisVISA (HIP5836)-No significant effect on bacterial counts in vegetations compared to untreated controls.[1]
DaptomycinRabbit Aortic Valve EndocarditisS. aureus with MIC of 2 µg/mL18 mg/kg once dailyProduced a 3 log₁₀ unit reduction in CFU in vegetations compared to controls.[14][15]
LinezolidRabbit EndocarditisS. aureus50 and 75 mg/kg every 8 hoursSignificantly reduced S. aureus in aortic valve vegetations compared to controls.[16]
DalbavancinRabbit EndocarditisS. aureus with reduced glycopeptide susceptibility10 mg/kg once daily for 4 days or a single 40 mg/kg doseActive against S. aureus with or without reduced glycopeptide susceptibility.[10][17]
TedizolidRabbit Aortic Valve EndocarditisMRSA (COL)15 mg/kg IV twice a dayComparable efficacy to vancomycin in a low-inoculum model.[12][13][18]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Isolate Preparation : VISA strains are cultured on an appropriate agar medium, and colonies are suspended in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard.

  • Antimicrobial Agent Dilution : The antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates to achieve a range of concentrations.

  • Inoculation : The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation : The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start bacterial_prep Prepare Bacterial Suspension start->bacterial_prep agent_prep Prepare Serial Dilutions of Antimicrobial Agents start->agent_prep inoculation Inoculate Microtiter Plates bacterial_prep->inoculation agent_prep->inoculation incubation Incubate Plates inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination end End mic_determination->end

In Vitro Susceptibility Testing Workflow.
In Vivo Efficacy Study: Rabbit Endocarditis Model

This model is designed to mimic human infective endocarditis and is a robust platform for evaluating the in vivo efficacy of antimicrobial agents.

  • Induction of Catheter-Induced Aortic Valve Endocarditis : A catheter is inserted into the right carotid artery of New Zealand White rabbits and advanced to the aortic valve to induce sterile vegetations.

  • Bacterial Challenge : After a set period to allow for vegetation formation, a defined inoculum of a VISA strain (e.g., 10⁶ CFU) is administered intravenously to induce infection of the aortic valve vegetations.

  • Treatment Initiation : Treatment with the test agent (e.g., Ceftobiprole) and comparators is initiated at a specified time post-infection and administered for a defined duration (e.g., 4 days).

  • Efficacy Assessment : At the end of the treatment period, rabbits are euthanized, and the aortic valve vegetations, spleen, and kidneys are aseptically removed, homogenized, and quantitatively cultured to determine the bacterial load (CFU/g of tissue).

  • Data Analysis : The reduction in bacterial titers in the treatment groups is compared to the untreated control group to determine the efficacy of the antimicrobial agents.

experimental_workflow_in_vivo start Start catheterization Induce Aortic Valve Vegetations in Rabbits start->catheterization infection Intravenous Inoculation with VISA Strain catheterization->infection treatment Administer Antimicrobial Agents infection->treatment assessment Harvest Tissues and Quantify Bacterial Load treatment->assessment analysis Compare Bacterial Titers to Control Group assessment->analysis end End analysis->end

Rabbit Endocarditis Model Workflow.

Mechanisms of Action and VISA Resistance

Understanding the mechanisms of action of these antimicrobial agents and the pathways leading to VISA resistance is crucial for developing effective treatment strategies.

Mechanism of Action of Compared Agents
  • Ceftobiprole : A broad-spectrum cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), including PBP2a, which is responsible for methicillin resistance in S. aureus.[3][19]

  • Vancomycin : A glycopeptide that inhibits the second stage of cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.

  • Daptomycin : A cyclic lipopeptide that disrupts the bacterial cell membrane potential in a calcium-dependent manner, leading to a rapid bactericidal effect.[6][20]

  • Linezolid : An oxazolidinone that inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[13][21]

  • Dalbavancin : A lipoglycopeptide that, similar to vancomycin, inhibits cell wall synthesis. Its lipophilic side chain anchors it to the cell membrane, enhancing its activity.[2][4]

  • Oritavancin : A lipoglycopeptide with a dual mechanism of action that includes inhibition of transglycosylation and disruption of cell membrane integrity.[1][14]

  • Tedizolid : A next-generation oxazolidinone that inhibits protein synthesis by binding to the 50S ribosomal subunit. It has a higher potency than linezolid.[12][22]

mechanism_of_action cluster_cell_wall Cell Wall Synthesis Inhibition cluster_protein_synthesis Protein Synthesis Inhibition cluster_cell_membrane Cell Membrane Disruption Ceftobiprole Ceftobiprole Target Bacterial Cell Ceftobiprole->Target Vancomycin Vancomycin Vancomycin->Target Dalbavancin Dalbavancin Dalbavancin->Target Oritavancin_cw Oritavancin Oritavancin_cw->Target Linezolid Linezolid Linezolid->Target Tedizolid Tedizolid Tedizolid->Target Daptomycin Daptomycin Daptomycin->Target Oritavancin_cm Oritavancin Oritavancin_cm->Target visa_resistance_pathway cluster_stimulus External Stimuli cluster_tcs Two-Component Systems cluster_response Cellular Response cluster_phenotype Resistance Phenotype Vancomycin Vancomycin (and other cell wall stress) GraRS GraRS Vancomycin->GraRS WalKR WalKR Vancomycin->WalKR CellWallSynthesis Increased Cell Wall Synthesis Genes (e.g., pbp2, sgtB) GraRS->CellWallSynthesis CellWallModification Altered Cell Wall Modification (e.g., dlt operon) GraRS->CellWallModification WalKR->CellWallSynthesis Autolysis Decreased Autolysin Expression WalKR->Autolysis ThickenedCellWall Thickened Cell Wall CellWallSynthesis->ThickenedCellWall Autolysis->ThickenedCellWall CellWallModification->ThickenedCellWall VancomycinTrapping Vancomycin Trapping ThickenedCellWall->VancomycinTrapping VISA VISA Phenotype VancomycinTrapping->VISA

References

Safety Operating Guide

Personal protective equipment for handling Anti-MRSA agent 2

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and handling protocols for Anti-MRSA agent 2, a potent compound used in research against Methicillin-resistant Staphylococcus aureus (MRSA). The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the experimental outcomes.

Hazard Identification and Safety

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. All laboratory activities involving this agent should be conducted within a Biosafety Level 2 (BSL-2) containment facility[2][3][4].

Hazard Summary

Hazard Class GHS Classification Precautionary Statement
Acute Oral Toxicity Category 4 H302: Harmful if swallowed[1]
Acute Aquatic Toxicity Category 1 H400: Very toxic to aquatic life[1]

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. This includes, but is not limited to:

  • Lab Coat: A dedicated lab coat must be worn at all times in the laboratory and removed before entering non-laboratory areas[3].

  • Gloves: Wear clean, non-sterile gloves when handling the agent. Gloves must be changed after contact with the material or if their integrity is compromised. Always remove gloves before leaving the work area and wash hands immediately after removal[3][5][6].

  • Eye Protection: Safety glasses or face shields are required to protect the eyes and face from potential splashes[4][6].

  • Gown: An appropriate gown should be worn when there is a risk of substantial contact with the agent[5][6][7].

Safe Handling Workflow

Adherence to a strict workflow minimizes the risk of contamination and exposure.

G prep Preparation ppe Don Personal Protective Equipment prep->ppe Step 1 bsc Work within a certified Biosafety Cabinet (BSC) ppe->bsc Step 2 handling Handle this compound bsc->handling Step 3 decontaminate Decontaminate surfaces with 70% Ethanol handling->decontaminate Step 4 dispose Dispose of waste in Biohazard containers decontaminate->dispose Step 5 remove_ppe Remove PPE dispose->remove_ppe Step 6 handwash Wash hands thoroughly remove_ppe->handwash Step 7 end Exit Laboratory handwash->end Step 8

Caption: General workflow for safely handling this compound.

First Aid Measures

In the event of accidental exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Seek prompt medical attention[1][3].

  • Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and shoes and seek medical advice[1].

  • Inhalation: Move the individual to fresh air immediately[1].

  • Ingestion: If swallowed, call a poison center or doctor. Rinse the mouth with water. Do not induce vomiting[1].

Storage and Disposal

Proper storage and disposal are crucial for maintaining the agent's stability and ensuring environmental safety.

Storage Conditions
  • Powder Form: Store the lyophilized powder in a tightly sealed container at -20°C in a cool, well-ventilated area[1][8].

  • In Solvent: Store solutions at -80°C[1].

  • General: Keep away from direct sunlight and sources of ignition[1].

Disposal Plan

All waste contaminated with this compound must be treated as hazardous and biohazardous waste.

  • Liquid Waste: Decontaminate liquid waste containing the agent with a 10% bleach solution for at least 30 minutes before drain disposal, in accordance with local regulations[4].

  • Solid Waste: All contaminated solid waste (e.g., gloves, pipette tips, tubes) must be placed in designated biohazard waste containers for autoclaving or incineration[1][4].

  • Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container[9].

  • Container Disposal: Dispose of the chemical's container in an approved waste disposal plant[1].

G start Waste Generation liquid_waste Liquid Waste (e.g., media, supernatant) start->liquid_waste solid_waste Solid Waste (e.g., gloves, tubes) start->solid_waste sharps_waste Sharps Waste (e.g., needles) start->sharps_waste decon_liquid Decontaminate (e.g., 10% Bleach, 30 min) liquid_waste->decon_liquid biohazard_bag Place in Biohazard Bag solid_waste->biohazard_bag sharps_container Place in Sharps Container sharps_waste->sharps_container drain_disposal Drain Disposal (per local regulations) decon_liquid->drain_disposal autoclave Autoclave / Incineration biohazard_bag->autoclave sharps_container->autoclave

Caption: Waste stream management for this compound.

Mechanism of Action

This compound exhibits a potent dual-action mechanism against MRSA. It effectively disrupts the bacterial membrane and binds to the bacterial genomic DNA, leading to cell death[8][10].

G agent This compound membrane Bacterial Cell Membrane agent->membrane Target 1 dna Bacterial Genomic DNA agent->dna Target 2 disruption Membrane Disruption & Permeabilization membrane->disruption binding DNA Binding & Replication Inhibition dna->binding death Bacterial Cell Death disruption->death binding->death

Caption: Dual mechanism of action of this compound.

Experimental Protocols & Data

The primary measure of this agent's efficacy is its Minimum Inhibitory Concentration (MIC).

Quantitative Data for this compound

Parameter Value Organism Reference

| MIC | 0.098 µg/mL | MRSA |[8][10] |

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound

  • MRSA strain (e.g., ATCC 33591)[11]

  • Mueller-Hinton Broth (MHB)[11]

  • 96-well microtiter plates

  • DMSO (for stock solution)[12]

  • Sterile PBS

Procedure:

  • Prepare Bacterial Inoculum: Culture the MRSA strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells[11].

  • Prepare Agent Dilutions: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of the agent in MHB across a 96-well plate[12].

  • Inoculation: Add the prepared bacterial inoculum to each well containing the agent dilutions. Include a positive control (bacteria, no agent) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours[11].

  • Determine MIC: The MIC is the lowest concentration of the agent at which there is no visible turbidity (bacterial growth)[12].

G start Start prep_agent Prepare Serial Dilutions of this compound start->prep_agent prep_bacteria Prepare MRSA Inoculum (~5x10^5 CFU/mL) start->prep_bacteria inoculate Inoculate 96-well plate prep_agent->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read plate visually for turbidity incubate->read determine_mic Determine MIC value read->determine_mic

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Protocol: Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Procedure:

  • Prepare MRSA cultures to a concentration of ~5 x 10⁵ CFU/mL in MHB.

  • Add this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC)[13]. Include a growth control without the agent.

  • Incubate the cultures at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture[13].

  • Perform serial dilutions of the aliquots in sterile PBS and plate them on MH agar.

  • Incubate the plates at 37°C for 24 hours and count the number of viable colonies (CFU/mL)[13].

  • Plot log10 CFU/mL versus time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Protocol: Checkerboard Microdilution Assay

This assay is used to assess the synergistic effects of two antimicrobial agents when used in combination.

Procedure:

  • Prepare a 96-well plate. Serially dilute this compound horizontally and a second agent (e.g., a β-lactam antibiotic) vertically[11].

  • This creates a matrix of wells with varying concentrations of both agents.

  • Inoculate the plate with an MRSA suspension (~5 x 10⁵ CFU/mL)[11].

  • Include controls for each agent alone.

  • Incubate at 37°C for 24 hours.

  • Determine the MIC for each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index can then be calculated to determine synergy, additivity, or antagonism.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.